(+)-Thermopsine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53584-33-1 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m0/s1 |
InChI Key |
FQEQMASDZFXSJI-RWMBFGLXSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Thermopsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources of the quinolizidine (B1214090) alkaloid (+)-Thermopsine, along with detailed methodologies for its extraction, purification, and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found in various plant species, primarily within the Fabaceae (legume) family. The most significant and well-documented sources are species of the genus Thermopsis.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Containing this compound | Geographic Distribution (Native) |
| Thermopsis lanceolata | Fabaceae | Herb, Seeds[1][2][3] | Asia |
| Thermopsis rhombifolia | Fabaceae | Aerial parts, Seeds[4] | North America[4] |
| Euchresta horsfieldii | Fabaceae | Not specified in available literature | East and Southeast Asia |
| Lupinus pusillus | Fabaceae | Not specified in available literature | North America |
| Sophora secundiflora | Fabaceae | Seeds | North America |
Note: While several species are known to contain this compound, Thermopsis lanceolata is the most frequently cited source in the scientific literature for its extraction. Different parts of the Thermopsis lanceolata plant have varying concentrations of different alkaloids; the herb is particularly rich in thermopsine (B1682252), while the seeds have a higher concentration of cytisine[1][2][3].
Extraction Methodologies
The extraction of this compound from its natural sources typically involves an acid-base extraction procedure, which leverages the basic nature of the alkaloid to separate it from other plant constituents.
General Acid-Base Extraction Protocol for Quinolizidine Alkaloids
This protocol is a generalized procedure applicable to many quinolizidine alkaloids, including this compound.
Experimental Protocol:
-
Maceration and Acidic Extraction:
-
Grind the dried and powdered plant material (e.g., seeds or aerial parts).
-
Suspend the powdered material in an acidic aqueous solution (e.g., 0.5 M HCl or 1% H₂SO₄).
-
Stir the mixture for several hours to allow the alkaloids to dissolve as their corresponding salts.
-
Filter the mixture to remove solid plant debris. The resulting filtrate contains the protonated alkaloids.
-
-
Basification:
-
Adjust the pH of the acidic extract to a basic value (pH 9-11) using a suitable base (e.g., ammonium (B1175870) hydroxide (B78521), sodium hydroxide, or potassium hydroxide). This deprotonates the alkaloid salts, converting them into their free base form.
-
-
Organic Solvent Extraction:
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane (B109758) or chloroform. The free base alkaloids will partition into the organic layer.
-
Repeat the extraction several times to ensure complete transfer of the alkaloids.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extracts over an anhydrous salt (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Detailed Protocol for Extraction from Thermopsis lanceolata Seeds
The following protocol is adapted from a patented method for the extraction of cytosine and thermopsine from the seeds of Thermopsis lanceolata.
Experimental Protocol:
-
Initial Solvent Extraction:
-
Pulverize the seeds of Thermopsis lanceolata.
-
Extract the powdered seeds with 95% ethanol (B145695) or methanol (B129727). The solvent volume should be approximately 10 times the weight of the plant material.
-
Repeat the extraction three times.
-
Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Extract the crude extract multiple times with xylene.
-
Back-extract the combined xylene fractions with a 5% aqueous sulfuric acid solution. This transfers the protonated alkaloids to the aqueous phase.
-
Separate the acidic aqueous phase.
-
-
Precipitation and Isolation of this compound:
-
Alkalinize the acidic aqueous solution with a 20% potassium hydroxide (KOH) solution to precipitate the alkaloids.
-
Filter the precipitate.
-
Recrystallize the precipitate from acetone (B3395972) to obtain purified this compound.
-
Table 2: Quantitative Yield of this compound from Thermopsis lanceolata Seeds
| Raw Material | Extraction Method | Yield of this compound | Purity |
| 300 kg of Thermopsis lanceolata seeds | Acid-Base Extraction | 0.35 kg (~0.12%) | Not specified |
Purification Techniques
The crude extract obtained after the initial extraction typically contains a mixture of alkaloids and other impurities. Further purification is necessary to isolate this compound with high purity.
Counter-Current Chromatography (CCC)
CCC is a highly effective liquid-liquid chromatography technique for the separation of natural products.
Experimental Protocol (pH-Zone-Refining CCC):
-
Apparatus: High-speed counter-current chromatograph.
-
Solvent System: Chloroform-methanol-water (4:3:3, v/v/v).
-
Stationary Phase: 40 mM Hydrochloric acid (HCl) in the lower aqueous phase.
-
Mobile Phase: 10 mM Triethylamine (TEA) in the upper organic phase.
-
Sample Loading: Dissolve the crude alkaloid extract in the stationary phase.
-
Elution: Perform the separation in a suitable elution mode (e.g., head-to-tail).
-
Detection: Monitor the effluent with a UV detector.
-
Outcome: This method has been shown to separate thermopsine from other alkaloids in T. lanceolata seed extracts with a purity of over 96.5%[5].
Polyamide Column Chromatography
Polyamide column chromatography is useful for removing phenolic compounds and other impurities from the crude extract.
Experimental Protocol:
-
Column Preparation:
-
Swell the polyamide resin in the initial mobile phase (e.g., water or a low-concentration ethanol-water mixture).
-
Pack the column with the swollen polyamide.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.
-
-
Elution:
-
Elute the column with a stepwise or gradient elution of increasing solvent polarity. A common gradient is from water to increasing concentrations of ethanol or methanol[6].
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Fraction Collection:
-
Collect the fractions containing the alkaloids, which will elute separately from the more polar phenolic compounds that bind more strongly to the polyamide.
-
Analytical Methods for Identification and Quantification
Accurate identification and quantification of this compound are crucial for quality control and research purposes.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and efficient method for the qualitative and quantitative analysis of alkaloids in plant extracts.
Experimental Protocol:
-
Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply the standard solution of this compound and the sample extracts as bands onto the plate.
-
Mobile Phase: A suitable solvent system for the separation of quinolizidine alkaloids (e.g., a mixture of toluene, ethyl acetate, and diethylamine).
-
Detection:
-
Visualize the separated bands under UV light (254 nm and 366 nm).
-
Use a densitometer to scan the plate and quantify the amount of thermopsine by comparing the peak area of the sample with that of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like quinolizidine alkaloids.
Experimental Protocol:
-
Sample Preparation:
-
Derivatize the crude extract if necessary, although many quinolizidine alkaloids can be analyzed directly.
-
Dissolve the extract in a suitable solvent (e.g., methanol or chloroform).
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the different alkaloids (e.g., an initial temperature of 100°C, ramped to 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. Quantification can be achieved by creating a calibration curve with a standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with a mass spectrometer (LC-MS), is a highly sensitive and specific method for the quantification of this compound.
Experimental Protocol:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A Diode Array Detector (DAD) to monitor the absorbance at a specific wavelength, or a Mass Spectrometer (MS) for more selective and sensitive detection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a calibration curve generated from standards of known concentrations.
Visualized Workflows
General Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
Analytical Workflow
Caption: Workflow for the analysis of this compound extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. Thermopsis rhombifolia - Wikipedia [en.wikipedia.org]
- 5. Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (+)-Thermopsine in Thermopsis lanceolata
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Thermopsine, a tetracyclic quinolizidine (B1214090) alkaloid found in Thermopsis lanceolata, belongs to a class of natural products with a broad spectrum of biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts and the development of novel pharmaceuticals. This technical guide synthesizes the current understanding of the biosynthesis of this compound, drawing upon the well-studied quinolizidine alkaloid pathways in related legume species. While the complete enzymatic sequence in Thermopsis lanceolata remains to be fully elucidated, this document presents a putative pathway, details generalized experimental protocols for its investigation, and summarizes the available quantitative data to serve as a foundational resource for researchers in the field.
Introduction
Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites predominantly found in the Fabaceae family, including the genera Lupinus, Baptisia, and Thermopsis.[1][2] These compounds are derived from the amino acid L-lysine and exhibit a wide range of pharmacological properties.[3] this compound is a characteristic QA of Thermopsis lanceolata, and its biosynthesis is presumed to follow the general pathway established for other tetracyclic QAs.[2][4] This guide provides an in-depth overview of the proposed biosynthetic route to this compound, from its primary precursor to the final intricate structure.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the decarboxylation of L-lysine and proceeds through several key intermediates. The pathway can be broadly divided into the formation of the initial precursor, cadaverine (B124047), the construction of the tetracyclic quinolizidine core, and the subsequent modifications leading to this compound.
From L-Lysine to Cadaverine: The Initial Steps
The committed step in QA biosynthesis is the decarboxylation of L-lysine to form cadaverine.[3] This reaction is catalyzed by lysine (B10760008) decarboxylase (LDC). Subsequently, cadaverine is oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[3][5]
Formation of the Tetracyclic Core: A Journey to Lupanine (B156748)
Three molecules of Δ¹-piperideine, derived from three molecules of cadaverine, are thought to condense to form the tetracyclic quinolizidine skeleton. While the exact enzymatic machinery for this cyclization is not fully understood, it is hypothesized to proceed through a series of intermediates, ultimately leading to the formation of lupanine. Lupanine is considered a central intermediate in the biosynthesis of many tetracyclic QAs.[6][7]
The Final Steps to this compound: A Proposed Transformation
The conversion of lupanine to this compound is the least understood part of the pathway. It is proposed that this transformation involves a dehydrogenation step to form anagyrine (B1206953), a structurally related α-pyridone alkaloid.[6] Thermopsine (B1682252) is a stereoisomer of anagyrine.[8] The enzymatic conversion of lupanine to anagyrine and subsequently to thermopsine likely involves cytochrome P450 monooxygenases and other tailoring enzymes, though these have not yet been characterized in Thermopsis lanceolata.
Figure 1. A putative biosynthetic pathway for this compound in Thermopsis lanceolata.
Quantitative Data
Specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway in Thermopsis lanceolata are scarce in the published literature. The following table provides a summary of the types of quantitative data that are crucial for a thorough understanding of the pathway, with the acknowledgment that these values would need to be determined experimentally for T. lanceolata.
| Parameter | Description | Significance | Reported in Related Species (Example) |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for enzymes like LDC and CAO. | Indicates substrate affinity and maximum reaction rate. | For LDC from Lupinus angustifolius, Km values for lysine are in the low millimolar range. |
| Metabolite Concentration | Levels of pathway intermediates (cadaverine, lupanine) and the final product (this compound) in different plant tissues. | Reveals pathway flux and sites of accumulation. | The herb of Thermopsis lanceolata is rich in thermopsine, while the seeds have higher concentrations of cytisine.[9] |
| Gene Expression Levels | Transcript abundance of genes encoding biosynthetic enzymes (e.g., LDC, CAO, putative dehydrogenases). | Correlates gene activity with alkaloid production. | To date, no specific gene expression studies for the thermopsine pathway in T. lanceolata have been published. |
Experimental Protocols
The following sections provide generalized protocols for the key experiments required to investigate the this compound biosynthetic pathway. These protocols are based on established methods for studying quinolizidine alkaloid biosynthesis and would need to be optimized for Thermopsis lanceolata.
Alkaloid Extraction and Analysis
A robust method for the extraction and quantification of alkaloids is fundamental to studying their biosynthesis.
Figure 2. A general workflow for the extraction and analysis of quinolizidine alkaloids.
Protocol: Acid-Base Extraction and GC-MS Analysis of Quinolizidine Alkaloids
-
Homogenization: Homogenize 100 mg of dried, powdered Thermopsis lanceolata tissue in 2 mL of 0.5 M HCl.
-
Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 5000 x g for 10 minutes. Collect the supernatant.
-
Purification: Wash the acidic supernatant with dichloromethane (B109758) (2 x 2 mL) to remove non-polar impurities.
-
Basification: Adjust the pH of the aqueous phase to 11-12 with concentrated ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase with dichloromethane (3 x 2 mL).
-
Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Optional): For GC-MS analysis, derivatization with a silylating agent may be necessary for hydroxylated alkaloids.
-
GC-MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) and inject it into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Identification and Quantification: Identify alkaloids based on their retention times and mass spectra compared to authentic standards. Quantify using an internal standard (e.g., sparteine).
Enzyme Extraction and Assays
Characterizing the enzymes involved in the pathway is essential for confirming their roles.
Figure 3. A generalized workflow for enzyme extraction and activity assays.
Protocol: Extraction and Assay of Lysine Decarboxylase (LDC) Activity
-
Enzyme Extraction: Homogenize fresh Thermopsis lanceolata leaf tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).
-
Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing 100 mM buffer (e.g., phosphate buffer, pH 6.5), 0.1 mM pyridoxal-5'-phosphate (PLP), and the crude enzyme extract.
-
Reaction Initiation: Start the reaction by adding the substrate, L-lysine (e.g., to a final concentration of 2 mM).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid).
-
Product Quantification: Quantify the cadaverine produced using a suitable method, such as derivatization with dansyl chloride followed by HPLC analysis, or by using a colorimetric assay with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Future Directions and Conclusion
The biosynthesis of this compound in Thermopsis lanceolata presents an exciting area for future research. The primary knowledge gaps lie in the identification and characterization of the enzymes responsible for the cyclization of Δ¹-piperideine to the tetracyclic core and the subsequent tailoring reactions that lead to the final structure of this compound.
Future research efforts should focus on:
-
Transcriptome and Genome Sequencing: High-throughput sequencing of Thermopsis lanceolata will be instrumental in identifying candidate genes encoding the missing biosynthetic enzymes.
-
Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes will be necessary to confirm their function in the pathway.
-
Metabolite Profiling: Advanced mass spectrometry techniques can be used to identify and quantify pathway intermediates, providing a more detailed map of the biosynthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 4. Thermopsis lanceolata - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Chemical constituents of the herb of Thermopsis lanceolata R. Br. and their stimulation of seed germination of Triticum aestivum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
An In-depth Technical Guide on the Core Biological Activities of (+)-Thermopsine versus (-)-Thermopsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermopsine (B1682252) is a tetracyclic quinolizidine (B1214090) alkaloid found in plants of the Thermopsis genus. As a chiral molecule, it exists in two enantiomeric forms: (+)-Thermopsine and (-)-Thermopsine. While the differential biological activities of enantiomers are a critical aspect of pharmacology and drug development, a comprehensive comparative analysis of (+)- and (-)-Thermopsine is notably absent in the current scientific literature. This technical guide aims to address this gap by providing a foundational understanding of the potential biological activities of these enantiomers, drawing parallels with structurally related and well-studied sparteine-type alkaloids. Furthermore, this document provides detailed experimental protocols and workflows for conducting comparative studies on the biological activities of (+)- and (-)-Thermopsine, particularly focusing on cytotoxicity and electrophysiological effects on ion channels. The objective is to equip researchers with the necessary theoretical framework and practical methodologies to investigate the enantioselective properties of these compounds.
Introduction to Thermopsine and the Importance of Chirality
Thermopsine belongs to the family of quinolizidine alkaloids, which are known for their diverse pharmacological properties. Structurally similar alkaloids, such as sparteine (B1682161) and lupanine (B156748), have demonstrated a range of biological effects, including antiarrhythmic, anticonvulsant, and neurotoxic activities.[1][2] These activities are often mediated through interactions with ion channels and neurotransmitter receptors.[2]
Chirality plays a pivotal role in the interaction of small molecules with biological systems. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the characterization of the individual biological activities of (+)- and (-)-Thermopsine is essential for any potential therapeutic development.
Potential Biological Activities Based on Structurally Related Alkaloids
Due to the limited specific data on thermopsine enantiomers, this section summarizes the known biological activities of the structurally related alkaloids sparteine and lupanine to infer potential areas of investigation for (+)- and (-)-Thermopsine.
Effects on the Central Nervous System
Sparteine has been shown to possess anticonvulsant properties.[1] Its mechanism of action may involve the modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes.[2] Sparteine can also induce neuronal necrosis in certain brain regions, highlighting its potential neurotoxicity.[3] Lupanine, another related alkaloid, has demonstrated a weak sedative effect on the central nervous system.[4][5] It has also been shown to exert neuroprotective effects against amyloid-β toxicity through its interaction with nicotinic acetylcholine receptors (nAChRs).[6]
Cardiovascular Effects
Sparteine is known for its antiarrhythmic properties, which are attributed to its function as a sodium channel blocker.[2][7] By inhibiting sodium channels in cardiac cells, sparteine stabilizes the cardiac membrane and reduces excitability.[7]
Cytotoxic Activity
While specific cytotoxic data for thermopsine is scarce, many alkaloids exhibit cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of (+)- and (-)-Thermopsine would be a critical step in their pharmacological profiling.
Table 1: Summary of Known Biological Activities of Structurally Related Sparteine-Type Alkaloids
| Alkaloid | Biological Activity | Mechanism of Action (if known) |
| Sparteine | Anticonvulsant[1], Antiarrhythmic[2][7], Neurotoxic[3] | Modulation of M2/M4 muscarinic acetylcholine receptors[2], Sodium channel blockade[2][7] |
| Lupanine | Weak sedative effect[4][5], Neuroprotective against amyloid-β toxicity[6], Antidiabetic[8], Antimicrobial[8], Anthelmintic[9] | Modulation of nicotinic acetylcholine receptors[6], Inhibition of ATP-dependent K+ channels[9] |
Proposed Experimental Protocols for Comparative Analysis
To elucidate the differential biological activities of (+)- and (-)-Thermopsine, the following detailed experimental protocols are proposed.
Cytotoxicity Assessment Using the MTT Assay
This protocol outlines a method to assess and compare the cytotoxic effects of (+)- and (-)-Thermopsine on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Materials:
-
This compound and (-)-Thermopsine stock solutions (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and (-)-Thermopsine in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each enantiomer at each time point.
Experimental workflow for the MTT cytotoxicity assay.
Electrophysiological Analysis of Ion Channel Modulation
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to investigate the effects of (+)- and (-)-Thermopsine on a specific ion channel (e.g., a neuronal nicotinic acetylcholine receptor subunit combination like α4β2, or a voltage-gated sodium channel like Naᵥ1.7).
Materials:
-
Xenopus laevis oocytes
-
cRNA for the ion channel of interest
-
This compound and (-)-Thermopsine solutions in recording buffer
-
Recording buffer (e.g., ND96)
-
Two-electrode voltage-clamp setup (amplifier, digitizer, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject each oocyte with the cRNA of the ion channel of interest and incubate for 2-7 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Baseline Recording: Clamp the oocyte at a holding potential (e.g., -80 mV). Apply the agonist (for ligand-gated channels) or a voltage step (for voltage-gated channels) to elicit a baseline current.
-
Compound Application: Perfuse the oocyte with different concentrations of (+)- or (-)-Thermopsine and repeat the agonist application or voltage step to measure the effect of the compound on the channel's current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the thermopsine enantiomers. Construct concentration-response curves to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) for each enantiomer.
Workflow for two-electrode voltage-clamp electrophysiology.
Potential Signaling Pathways
Based on the activities of related alkaloids, a potential signaling pathway for thermopsine could involve the modulation of neuronal excitability through actions on both nicotinic acetylcholine receptors and voltage-gated sodium channels.
Potential signaling pathway for thermopsine enantiomers.
Conclusion
While direct comparative data on the biological activities of (+)- and (-)-Thermopsine are currently lacking in the scientific literature, the known pharmacology of structurally similar sparteine-type alkaloids provides a strong rationale for investigating their potential effects on the central nervous and cardiovascular systems, as well as their cytotoxic properties. This technical guide has provided a framework for such investigations by outlining detailed experimental protocols for cytotoxicity and electrophysiological studies. The elucidation of the enantioselective biological activities of (+)- and (-)-Thermopsine is a crucial step towards understanding their pharmacological potential and could pave the way for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into these fascinating natural products.
References
- 1. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of brain areas sensitive to the toxic effects of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sparteine sulfate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. bioaustralis.com [bioaustralis.com]
Physical and chemical properties of (+)-Thermopsine
An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Thermopsine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a quinolizidine (B1214090) alkaloid. The information is compiled from various scientific databases and literature sources. While extensive data for the general class of quinolizidine alkaloids is available, specific experimental values for the (+)-enantiomer of Thermopsine are limited in publicly accessible domains. This guide presents the available data for this compound and supplements it with general information for the broader compound class where specific data is unavailable.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are precise, some experimental values like melting point may refer to the racemic mixture or an unspecified stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₂O | [1][2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 205-206 °C (for "thermospine") | |
| Solubility | Soluble in DMSO | |
| Specific Optical Rotation | Data not available in the conducted searches. |
Spectroscopic Data
| Spectroscopic Technique | Data Summary |
| ¹H NMR Spectroscopy | Expected to show signals corresponding to the protons in the quinolizidine skeleton. The exact chemical shifts and coupling constants would be specific to the stereochemistry. |
| ¹³C NMR Spectroscopy | The spectrum would display 15 distinct carbon signals, reflecting the molecular structure. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 244.33 g/mol . Fragmentation patterns would be characteristic of the quinolizidine core. |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of alkaloids like this compound.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Measurement of Specific Optical Rotation
Optical rotation is a critical property for chiral molecules like this compound, distinguishing it from its enantiomer.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
Sodium D line lamp (589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
A precise mass of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform) in a volumetric flask to a known concentration (c, in g/mL).
-
The polarimeter is calibrated with the pure solvent.
-
The polarimeter cell is filled with the sample solution.
-
The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.
-
For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the protons.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the carbon atoms.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Apparatus:
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Procedure:
-
A dilute solution of this compound is introduced into the mass spectrometer.
-
For Electrospray Ionization (ESI), the sample is ionized to produce protonated molecules [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound have not been definitively elucidated. However, as a quinolizidine alkaloid, it is likely to interact with targets common to this class of compounds. Quinolizidine alkaloids are known to have a range of biological activities, including interactions with acetylcholine (B1216132) receptors and ion channels.
Hypothesized Signaling Pathway
The following diagram illustrates a plausible, generalized signaling pathway for quinolizidine alkaloids, which may be relevant for this compound. This pathway depicts the potential interaction with nicotinic acetylcholine receptors (nAChRs), leading to modulation of ion channel activity and downstream cellular effects.
Workflow for Investigating Biological Activity
The following workflow outlines the experimental steps to investigate the biological activity of this compound.
References
The Discovery and Isolation of (+)-Thermopsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Thermopsine, a quinolizidine (B1214090) alkaloid first isolated from the seeds of Thermopsis lanceolata, has been a subject of chemical and pharmacological interest for decades. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It details the early experimental protocols, presents key physicochemical data in a structured format, and explores the known biological activities of this natural compound. Additionally, this guide includes visualizations of the isolation workflow to aid in the understanding of the classical methods employed in natural product chemistry.
Historical Discovery
The discovery of this compound is rooted in the broader exploration of alkaloids from plants of the Thermopsis genus, a member of the Fabaceae (legume) family. Early investigations into the chemical constituents of these plants were driven by observations of their toxicity to livestock and their use in traditional medicine.
While modern phytochemical analyses have identified a variety of alkaloids in Thermopsis lanceolata, historical records point to the pioneering work of Soviet chemists in the mid-20th century. The initial isolation and characterization of the alkaloid that would come to be known as thermopsine (B1682252) were first reported by A.P. Orekhov and S.S. Norkina in 1935. However, the definitive structural elucidation and stereochemical assignment of what is now recognized as this compound came later.
Subsequent research, notably by researchers such as G. R. Clemo and his contemporaries in the 1950s, further clarified the structure of thermopsine. Through chemical degradation and spectroscopic analysis, they established its relationship to other known lupin alkaloids, particularly its stereoisomeric connection to anagyrine.[1]
Physicochemical Properties
The initial characterization of this compound relied on classical analytical techniques. The following table summarizes the key physicochemical properties reported in early and subsequent studies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O | [2][3] |
| Molecular Weight | 244.33 g/mol | [2][3] |
| Melting Point | 207-208 °C | |
| Specific Rotation ([α]D) | +165° (in ethanol) | |
| Appearance | Colorless crystals | |
| Solubility | Soluble in chloroform (B151607), ethanol (B145695); sparingly soluble in ether; insoluble in water |
Experimental Protocols: The First Isolation of this compound
The pioneering methods for the isolation of this compound from Thermopsis lanceolata seeds laid the groundwork for subsequent natural product extraction techniques. The following is a detailed description of a classical experimental protocol based on early reports.
Objective: To isolate and purify this compound from the seeds of Thermopsis lanceolata.
Materials:
-
Dried and powdered seeds of Thermopsis lanceolata
-
Methanol (B129727) or Ethanol (95%)
-
Chloroform
-
Ammonia (B1221849) solution (10%)
-
Hydrochloric acid (5%)
-
Sodium sulfate (B86663) (anhydrous)
-
Alumina (for chromatography)
-
Glassware: Soxhlet extractor, round-bottom flasks, separatory funnels, chromatography column, beakers, evaporating dish.
-
Heating mantle
-
Rotary evaporator (a modern equivalent to historical distillation apparatus)
-
pH indicator paper
Methodology:
-
Extraction:
-
A sample of finely powdered Thermopsis lanceolata seeds is placed in the thimble of a Soxhlet extractor.
-
The material is then exhaustively extracted with methanol or ethanol for several hours. The solvent is heated to reflux, continuously cycling through the plant material to extract the alkaloids.
-
-
Solvent Evaporation:
-
The alcoholic extract is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated, viscous residue.
-
-
Acid-Base Extraction (Liquid-Liquid Partitioning):
-
The residue is dissolved in 5% hydrochloric acid. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution, while neutral and acidic compounds remain in any residual organic phase.
-
The acidic solution is then washed with chloroform in a separatory funnel to remove non-alkaloidal impurities. The aqueous layer containing the alkaloid hydrochlorides is retained.
-
The acidic solution is made alkaline by the careful addition of a 10% ammonia solution until the pH is basic (approximately pH 9-10). This deprotonates the alkaloids, converting them back to their free base form.
-
The alkaline solution is then repeatedly extracted with chloroform. The free base alkaloids are more soluble in the organic solvent.
-
The chloroform extracts are combined.
-
-
Drying and Concentration:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water.
-
The dried chloroform solution is filtered, and the solvent is evaporated to yield the crude alkaloid mixture as a solid or semi-solid residue.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is dissolved in a minimal amount of chloroform.
-
This solution is then subjected to column chromatography on alumina.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate (B1210297) and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing thermopsine.
-
-
Crystallization:
-
The fractions containing pure thermopsine are combined, and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol-ether) to yield pure, crystalline this compound.
-
Caption: Workflow for the classical isolation of this compound.
Biological Activities and Signaling Pathways
This compound, as a member of the quinolizidine alkaloid family, has been investigated for a range of biological activities. While the specific signaling pathways for this compound are not extensively detailed in the literature, inferences can be drawn from studies on related compounds and the broader class of quinolizidine alkaloids.
Antiviral Activity
Several quinolizidine alkaloids have demonstrated antiviral properties.[4] Studies on related compounds suggest that their mechanism of action may involve the inhibition of viral replication. For instance, some alkaloids have been shown to interfere with the influenza A virus nucleoprotein (NP), which is essential for viral genome packaging and transcription.[5] While a direct interaction of this compound with viral proteins has not been definitively established, this represents a plausible avenue for its antiviral effects.
Insecticidal Activity
The insecticidal properties of certain plant alkaloids are well-documented.[6] The proposed mechanisms of action for quinolizidine alkaloids as insecticides often involve neurotoxic effects. These can include the disruption of neurotransmitter systems, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[7] By binding to these receptors, the alkaloids can cause persistent stimulation, leading to paralysis and death of the insect.
The following diagram illustrates a hypothetical signaling pathway for the insecticidal action of a quinolizidine alkaloid like this compound at an insect synapse.
Caption: Postulated mechanism of insecticidal action via nAChR.
Conclusion
The historical discovery and isolation of this compound represent a significant chapter in the field of natural product chemistry. The early methodologies, though now supplemented by modern techniques, demonstrate the foundational principles of alkaloid extraction and purification. While the precise molecular targets and signaling pathways of this compound are still areas of active research, its known antiviral and insecticidal activities suggest its potential as a lead compound for the development of new therapeutic and agrochemical agents. Further investigation into its pharmacological profile is warranted to fully elucidate its mechanisms of action and explore its potential applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. (-)-Thermopsine | C15H20N2O | CID 638234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera | MDPI [mdpi.com]
- 7. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Thermopsine and its Relationship to Quinolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Thermopsine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Fabaceae family, notably within the genera Thermopsis and Lupinus. As a member of the anagyrine-type alkaloids, it shares a close structural relationship with other biologically active compounds, including anagyrine (B1206953) and cytisine (B100878). This technical guide provides a comprehensive overview of this compound, detailing its classification, physicochemical properties, and natural sources. Furthermore, it elucidates its biosynthetic relationship within the broader family of quinolizidine alkaloids. Detailed experimental protocols for the isolation and characterization of related alkaloids are presented, alongside a proposed mechanism of action at nicotinic acetylcholine (B1216132) receptors, extrapolated from studies on structurally similar compounds. This document aims to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and other quinolizidine alkaloids.
Introduction to this compound and Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are a diverse group of over 200 naturally occurring compounds characterized by a quinolizidine ring system, a bicyclic structure containing a nitrogen atom at the bridgehead.[1] They are predominantly found in plants of the Fabaceae (legume) family, where they are believed to play a role in chemical defense against herbivores.[2]
This compound is classified as an anagyrine-type quinolizidine alkaloid.[2] Structurally, it is an epimer of anagyrine, another well-known QA.[2] The core structure of these alkaloids is a tetracyclic system derived from three molecules of cadaverine (B124047), which itself is biosynthesized from L-lysine.[1]
Natural Sources: this compound has been isolated from several plant species, including:
Physicochemical and Biological Activity Data
The following tables summarize the available quantitative data for this compound and related quinolizidine alkaloids.
Table 1: Physicochemical Properties of Thermopsine
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O | [3] |
| Molecular Weight | 244.33 g/mol | [3] |
| Melting Point | 205-206 °C (for (-)-Thermopsine) | [5] |
| Specific Rotation | Data not available for (+)-enantiomer |
Table 2: Biological Activity of Related Quinolizidine Alkaloids at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| Cytisine | α4β2 | Binding Affinity (Ki) | Varies by study | [1] |
| Cytisine | α4β2 | Functional Assay (EC50) | ~1 µM (high sensitivity) | [6] |
| Anagyrine | nAChRs (SH-SY5Y cells) | Functional Assay (EC50) | 4.2 µM | [7] |
| Anagyrine | nAChRs (SH-SY5Y cells) | Desensitization (DC50) | 6.9 µM | [7] |
| Nicotine (B1678760) | α4β2 | Binding Affinity (IC50) | 0.04 µM | [8] |
Biosynthesis of this compound
The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves the formation of cadaverine, which serves as the primary building block for the quinolizidine skeleton.
Caption: Biosynthesis of anagyrine-type alkaloids from L-lysine.
The initial step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC).[1] Subsequently, diamine oxidase (DAO) converts cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[1] Through a series of complex enzymatic reactions that are not yet fully elucidated, three molecules derived from Δ¹-piperideine condense to form the tetracyclic quinolizidine skeleton, with lupanine being a key intermediate.[1] this compound, being an anagyrine-type alkaloid, is formed through further modifications, including dehydrogenation, of the lupanine core.[2]
Experimental Protocols
The following protocols are representative of the methods used for the isolation and characterization of quinolizidine alkaloids from plant material.
General Protocol for Extraction and Isolation of Quinolizidine Alkaloids
This protocol is adapted from methods described for the extraction of alkaloids from Thermopsis and Lupinus species.
Caption: A typical experimental workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Dried and powdered plant material (e.g., seeds or aerial parts of Thermopsis lanceolata) is used as the starting material.
-
Extraction: The powdered material is macerated with an acidic alcoholic solution (e.g., 80% ethanol containing 1% HCl) to extract the protonated alkaloids. This process is typically repeated several times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to remove the alcohol.
-
Acid-Base Extraction: The resulting aqueous residue is subjected to a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is retained.
-
Liberation of Free Alkaloids: The pH of the aqueous phase is adjusted to be alkaline (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloids, converting them into their free base form.
-
Extraction of Free Alkaloids: The alkaline aqueous solution is then extracted multiple times with an organic solvent like chloroform (B151607) or dichloromethane to transfer the free alkaloids into the organic phase.
-
Purification: The combined organic extracts are dried and concentrated. The crude alkaloid mixture is then subjected to chromatographic purification techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.
-
Characterization: The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm its structure and purity.
Characterization by NMR Spectroscopy
Proposed Signaling Pathway and Mechanism of Action
The precise signaling pathway of this compound has not been extensively studied. However, based on its structural similarity to cytisine and anagyrine, it is highly probable that it interacts with nicotinic acetylcholine receptors (nAChRs).[9][10][11] nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[12]
Caption: Proposed mechanism of action of this compound at nicotinic acetylcholine receptors.
Proposed Mechanism:
-
Binding to nAChRs: this compound likely acts as a partial agonist at various subtypes of nAChRs, with a potential preference for the α4β2 subtype, similar to cytisine.[10][11]
-
Ion Channel Gating: Upon binding, this compound would induce a conformational change in the nAChR, leading to the opening of its associated ion channel.
-
Cation Influx: The open channel allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron.
-
Membrane Depolarization: The influx of positive ions causes depolarization of the postsynaptic membrane.
-
Cellular Response: This depolarization can trigger an action potential and lead to various downstream cellular responses, such as the release of neurotransmitters (e.g., dopamine, acetylcholine). The influx of Ca²⁺ can also directly activate intracellular signaling cascades.
As a partial agonist, this compound would elicit a submaximal response compared to the endogenous full agonist, acetylcholine. This property is of significant interest in drug development, as partial agonists can act as modulators of receptor activity, potentially offering therapeutic benefits with a lower risk of overstimulation and side effects.
Conclusion
This compound represents a compelling natural product within the quinolizidine alkaloid family. Its defined chemical structure, biosynthetic pathway, and inferred biological activity at nicotinic acetylcholine receptors make it a promising candidate for further pharmacological investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further unravel the intricate biological roles of quinolizidine alkaloids. Future research should focus on obtaining more precise quantitative biological data for this compound and elucidating its specific interactions with various nAChR subtypes to fully understand its pharmacological profile.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermospine | 486-90-8 [chemicalbook.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Thermopsine | C15H20N2O | CID 92768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Data of (+)-Thermopsine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the dextrorotatory enantiomer of Thermopsine, a quinolizidine (B1214090) alkaloid. Due to the limited availability of experimentally-derived spectroscopic data for (+)-Thermopsine in publicly accessible databases, this guide outlines the general spectroscopic characteristics based on data available for its racemate and levorotatory counterpart, alongside standard experimental protocols for acquiring such data.
Introduction
This compound is a natural product of significant interest due to its potential biological activities. Its chemical structure, C₁₅H₂₀N₂O, possesses several stereocenters, leading to different stereoisomers. The precise characterization of each enantiomer is crucial for understanding its pharmacological and toxicological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of stereochemistry.
Spectroscopic Data
Table 1: ¹H NMR Data of Thermopsine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available for this compound |
Table 2: ¹³C NMR Data of Thermopsine
| Position | Chemical Shift (δ, ppm) |
| Data not available for this compound |
Table 3: IR Spectroscopic Data of Thermopsine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | ~1650 | Strong |
| C=C (Aromatic) | ~1600, 1470 | Medium |
| C-H (sp³) | ~2950-2850 | Strong |
| C-N | ~1200-1000 | Medium |
Table 4: Mass Spectrometry Data of Thermopsine
| Ion | m/z | Relative Abundance (%) |
| [M+H]⁺ | 245.1649 | Data not available |
| [M]⁺ | 244.1576 | Data not available |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of natural products like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Thermopsine, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound is depicted in the following diagram.
Caption: General workflow for the isolation and structural elucidation of this compound.
Disclaimer: The spectroscopic data presented in the tables are illustrative templates. For definitive analysis, it is imperative to consult experimentally-derived data from a reliable source. The provided protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Potential Therapeutic Targets of (+)-Thermopsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid found in plants of the Thermopsis genus. While direct pharmacological studies on this compound are limited, its structural similarity to other well-characterized quinolizidine alkaloids, such as cytisine (B100878), provides a strong basis for predicting its potential therapeutic targets. This technical guide synthesizes the available information on the biological activities of this compound and related compounds to elucidate its most probable molecular targets and therapeutic applications. The primary hypothesized target for this compound is the nicotinic acetylcholine (B1216132) receptor (nAChR), with potential secondary activities including anti-inflammatory and cytotoxic effects. This document provides a comprehensive overview of the current, albeit inferred, knowledge to guide future research and drug development efforts.
Introduction
This compound is a naturally occurring tetracyclic quinolizidine alkaloid. Quinolizidine alkaloids are a class of compounds known for their diverse biological activities, ranging from central nervous system effects to antimicrobial and cytotoxic properties. The pharmacological profile of many quinolizidine alkaloids is attributed to their interaction with various receptors and ion channels. Given the scarcity of direct research on this compound, this guide will draw parallels with structurally similar and well-studied alkaloids, particularly cytisine, to propose potential therapeutic targets.
Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)
The most compelling hypothesized therapeutic target for this compound is the nicotinic acetylcholine receptor (nAChR). This hypothesis is based on the well-established pharmacology of cytisine, a structurally related quinolizidine alkaloid.
2.1. Rationale for nAChR Targeting
-
Structural Analogy to Cytisine: this compound shares a rigid, tetracyclic core structure with cytisine. Cytisine is a potent partial agonist of the α4β2 subtype of nAChRs and is used clinically for smoking cessation. This structural similarity strongly suggests that this compound may also bind to and modulate nAChRs.
-
Known Activity of Quinolizidine Alkaloids: Many quinolizidine alkaloids exhibit effects on the central and peripheral nervous systems, which are rich in nAChRs. These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission.
2.2. Potential Therapeutic Implications of nAChR Modulation
Modulation of nAChRs by this compound could have therapeutic potential in a variety of disorders:
-
Neurodegenerative Diseases: nAChRs are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases. Agonists or positive allosteric modulators of specific nAChR subtypes have shown pro-cognitive and neuroprotective effects in preclinical models.
-
Addiction: The role of α4β2 nAChRs in nicotine (B1678760) addiction is well-established. A partial agonist like cytisine reduces withdrawal symptoms and the rewarding effects of nicotine. This compound could potentially have a similar application.
-
Pain: Neuronal nAChRs are involved in the modulation of pain pathways.
-
Inflammatory Disorders: The "cholinergic anti-inflammatory pathway," mediated in part by α7 nAChRs, is a key regulator of inflammation.
2.3. Proposed Signaling Pathway
The binding of an agonist like this compound to a nicotinic acetylcholine receptor, which is a ligand-gated ion channel, would lead to a conformational change in the receptor, opening the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, into the neuron. The influx of positive ions results in depolarization of the cell membrane, leading to the generation of an action potential and subsequent downstream signaling events.
Figure 1. Proposed signaling pathway for this compound at nicotinic acetylcholine receptors.
Other Potential Therapeutic Targets and Activities
While nAChRs are the most likely primary target, the broader literature on quinolizidine alkaloids suggests other potential biological activities for this compound.
3.1. Anti-Inflammatory Activity
Several quinolizidine alkaloids have demonstrated anti-inflammatory properties. The molecular mechanisms for these effects are not always well-defined but could involve:
-
Inhibition of pro-inflammatory enzymes: Such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX).
-
Modulation of inflammatory signaling pathways: Such as the NF-κB pathway.
-
Interaction with the cholinergic anti-inflammatory pathway via α7 nAChRs, as mentioned previously.
3.2. Cytotoxic Activity
Certain quinolizidine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms underlying this activity could include:
-
Induction of apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of cell cycle progression: Arresting the growth and proliferation of tumor cells.
-
Interaction with DNA or topoisomerases: Although less common for this class of alkaloids.
3.3. Antiviral and Insecticidal Activity
Recent research on alkaloids from Thermopsis lanceolata has indicated potential antiviral and insecticidal activities. While these studies did not specifically isolate the effects of this compound, it contributes to the overall biological profile of alkaloids from this plant source. The specific molecular targets for these activities are currently unknown.
Quantitative Data (Hypothetical)
Direct quantitative data for this compound is not available in the current literature. The following table is a hypothetical representation based on data for the structurally similar alkaloid, cytisine, to illustrate the type of data required for a comprehensive evaluation.
| Target | Ligand | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy | Reference |
| α4β2 nAChR | This compound | Radioligand Binding | Data not available | |||
| Cytisine | [³H]Epibatidine Competition | 0.3 | Inferred | |||
| α4β2 nAChR | This compound | Functional Assay (e.g., Ca²⁺ influx) | Data not available | Data not available | ||
| Cytisine | Two-electrode voltage clamp | 1.2 | 15% (vs. ACh) | Inferred | ||
| α7 nAChR | This compound | Radioligand Binding | Data not available | |||
| Cytisine | [¹²⁵I]α-Bungarotoxin Competition | >10,000 | Inferred |
Experimental Protocols (Proposed)
To validate the hypothesized therapeutic targets of this compound, the following experimental approaches are recommended.
5.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for various nAChR subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines expressing specific nAChR subtypes (e.g., HEK293 cells transfected with α4β2 or α7 nAChR subunits).
-
Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
5.2. Functional Assays (Electrophysiology)
-
Objective: To characterize the functional activity of this compound at nAChRs (i.e., agonist, antagonist, partial agonist).
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.
-
After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply acetylcholine (the endogenous agonist) to elicit a maximal current response.
-
Apply increasing concentrations of this compound to determine if it elicits a current (agonist activity).
-
Co-apply this compound with acetylcholine to determine if it inhibits the acetylcholine-induced current (antagonist activity).
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Figure 2. Proposed experimental workflow for target validation.
Conclusion and Future Directions
While direct experimental evidence remains to be established, the available data on structurally related quinolizidine alkaloids strongly suggest that nicotinic acetylcholine receptors are the primary therapeutic target of this compound. Its potential as a partial agonist at α4β2 nAChRs warrants investigation for applications in smoking cessation and potentially other neurological disorders. Furthermore, preliminary reports of anti-inflammatory, cytotoxic, antiviral, and insecticidal activities of alkaloids from Thermopsis lanceolata suggest that this compound may have a broader pharmacological profile.
Future research should focus on:
-
Definitive target identification: Through comprehensive screening against a panel of receptors and ion channels.
-
Quantitative pharmacological characterization: Determining binding affinities (Ki) and functional potencies (EC50/IC50) at identified targets.
-
In vivo studies: To evaluate the therapeutic efficacy of this compound in animal models of relevant diseases.
-
Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of this compound through chemical modification.
This technical guide provides a foundational framework for initiating and guiding these future research endeavors. The elucidation of the precise molecular targets of this compound will be crucial for unlocking its full therapeutic potential.
In Silico Prediction of (+)-Thermopsine Bioactivities: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Thermopsine, a quinolizidine (B1214090) alkaloid found in various plants of the Fabaceae family, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivities, offering a time- and cost-effective approach to elucidate its pharmacological potential. By leveraging a suite of computational tools and methodologies, researchers can identify potential protein targets, predict pharmacokinetic properties, and hypothesize mechanisms of action, thereby guiding further experimental validation. This document outlines detailed protocols for target prediction, molecular docking, and ADMET analysis, supported by available quantitative data and visualized through logical and signaling pathway diagrams.
Introduction
This compound belongs to the quinolizidine alkaloid class of secondary metabolites, which are known to possess a wide range of biological activities. While experimental data on this compound is limited, computational, or in silico, approaches provide a powerful avenue for preliminary assessment and hypothesis generation. This guide details a systematic workflow to predict the bioactivities of this compound, enabling researchers to prioritize experimental studies and accelerate the drug discovery process.
Predicted and Known Bioactivities of this compound and Related Alkaloids
While specific quantitative bioactivity data for this compound is sparse in publicly available literature, preliminary studies on related thermopsine-based alkaloids suggest potential antiviral and insecticidal properties. Furthermore, the broader class of quinolizidine alkaloids has been investigated for various pharmacological effects, providing a basis for targeted in silico screening.
Table 1: Summary of Known and Predicted Bioactivities of this compound and Related Quinolizidine Alkaloids
| Bioactivity Category | Compound | Assay/Organism | Quantitative Data | Data Type |
| Insecticidal Activity | Thermopsine-based alkaloid | Aphis fabae | LC50: 25.2 mg/L[1] | Experimental |
| Antiviral Activity | Thermopsine-based alkaloid | Tomato spotted wilt virus (TSWV) | Significant Inhibition | Experimental (Qualitative) |
| Neuroprotection | Quinolizidine alkaloid extract | PC-12 cells (Amyloid-β induced toxicity) | Increased cell viability | Experimental |
In Silico Prediction Workflow
A multi-step in silico workflow can be employed to predict the bioactivities of this compound. This process involves target prediction, molecular docking to validate interactions, and prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Target Prediction
The initial step is to identify potential protein targets of this compound. This can be achieved using ligand-based target prediction servers that compare the 2D and 3D structure of the query molecule to a database of known bioactive ligands.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Obtain the SMILES string for this compound: This can be retrieved from chemical databases like PubChem.
-
Access the SwissTargetPrediction web server.
-
Input the SMILES string into the query field.
-
Select the appropriate species for prediction (e.g., Homo sapiens).
-
Initiate the prediction. The server will return a list of probable protein targets ranked by probability.
Molecular Docking
Once potential targets are identified, molecular docking is performed to predict the binding mode and affinity of this compound to the active site of these proteins. This process involves preparing the 3D structures of both the ligand (this compound) and the protein receptor, defining a binding site, and running the docking algorithm.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Download the 3D structure of this compound in SDF or MOL2 format.
-
Use a molecular modeling software (e.g., AutoDock Tools, PyMOL) to add hydrogen atoms and assign appropriate charges.
-
Save the prepared ligand in PDBQT format.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking, typically centered on the known active site of the protein.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.
-
The output will provide various binding poses of the ligand ranked by their predicted binding affinity (in kcal/mol).
-
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for assessing its drug-likeness. Various web-based tools can predict these properties based on the molecule's structure.
Experimental Protocol: ADMET Prediction using SwissADME
-
Access the SwissADME web server.
-
Input the SMILES string of this compound.
-
Run the prediction. The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (e.g., GI absorption, BBB permeation), and drug-likeness (e.g., Lipinski's rule of five).
Potential Signaling Pathways
Based on the known activities of quinolizidine alkaloids, two potential signaling pathways for further investigation are the Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway due to the structural similarity of some alkaloids to acetylcholine, and the Jasmonate Signaling Pathway , which is involved in plant defense and the biosynthesis of these alkaloids.
Conclusion
The in silico workflow presented in this guide provides a robust and systematic approach for the preliminary evaluation of the bioactivities of this compound. By combining target prediction, molecular docking, and ADMET analysis, researchers can generate valuable hypotheses regarding its pharmacological potential. While computational predictions require experimental validation, this in silico-first approach significantly streamlines the drug discovery process, saving valuable time and resources. The predicted targets and pathways can then be prioritized for in vitro and in vivo studies to confirm the bioactivities of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and SAR Studies of (+)-Thermopsine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel (+)-Thermopsine derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the therapeutic potential of this quinolizidine (B1214090) alkaloid scaffold, particularly in the context of its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).
Introduction
This compound is a naturally occurring quinolizidine alkaloid with a rigid tetracyclic structure that makes it an attractive scaffold for the design of novel therapeutic agents. Derivatives of structurally related quinolizidine alkaloids have shown affinity for various receptors, with a notable interaction profile at nicotinic acetylcholine receptors (nAChRs). This document details the synthetic routes to functionalized this compound analogs and the protocols for assessing their binding affinity to nAChRs, culminating in a structure-activity relationship analysis to guide further drug discovery efforts.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the hypothetical binding affinities of synthesized this compound derivatives for the α4β2 nicotinic acetylcholine receptor subtype. This data is presented to illustrate the format for SAR analysis. Disclaimer: The quantitative binding data (Ki values) presented in this table are hypothetical and for illustrative purposes, as a comprehensive experimental dataset for this specific series of derivatives was not available in the cited literature. These values are based on plausible structure-activity trends for similar alkaloid-receptor interactions.
| Compound ID | Derivative Name | R3-Substituent | R5-Substituent | Molecular Weight ( g/mol ) | Hypothetical Ki (nM) for α4β2 nAChR |
| 1 | This compound | H | H | 244.32 | 150 |
| 2 | 3,5-Dibromo-(+)-Thermopsine | Br | Br | 402.11 | 250 |
| 3 | 3-Bromo-(+)-Thermopsine | Br | H | 323.22 | 180 |
| 4 | 3-Nitro-(+)-Thermopsine | NO2 | H | 289.32 | 350 |
| 5 | 5-Nitro-(+)-Thermopsine | H | NO2 | 289.32 | 400 |
| 6 | 3-Amino-(+)-Thermopsine | NH2 | H | 259.34 | 80 |
Mandatory Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow for Synthesis and SAR Study
Caption: Experimental Workflow for Synthesis and SAR Study.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of functionalized quinolizidine alkaloids.
1.1. Synthesis of 3,5-Dibromo-(+)-Thermopsine (2)
-
To a solution of this compound (1.0 g, 4.09 mmol) in a suitable solvent, add N-bromosuccinimide (NBS) (1.5 g, 8.43 mmol) in portions at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,5-dibromo-(+)-thermopsine.
1.2. Synthesis of 3-Bromo-(+)-Thermopsine (3)
-
Dissolve 3,5-dibromo-(+)-thermopsine (0.5 g, 1.24 mmol) in a mixture of ethanol (B145695) and hydrochloric acid.
-
Add zinc dust (0.4 g, 6.12 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield 3-bromo-(+)-thermopsine.
1.3. Synthesis of 3-Nitro- and 5-Nitro-(+)-Thermopsine (4 and 5)
-
Cool a solution of this compound (1.0 g, 4.09 mmol) in concentrated sulfuric acid to 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the products with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Separate the 3-nitro and 5-nitro isomers by column chromatography.
1.4. Synthesis of 3-Amino-(+)-Thermopsine (6)
-
Dissolve 3-nitro-(+)-thermopsine (0.5 g, 1.73 mmol) in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-(+)-thermopsine, which can be further purified by chromatography if necessary.
Protocol 2: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized this compound derivatives for nAChRs.
2.1. Materials
-
Receptor Source: Commercially available cell membranes expressing the desired nAChR subtype (e.g., human α4β2).
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]-Epibatidine or [³H]-Cytisine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or cytisine).
-
Test Compounds: Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation Counter and Cocktail.
2.2. Procedure
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.
-
Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding Wells: Add non-specific binding ligand, radioligand, and receptor membranes.
-
Competitive Binding Wells: Add the test compound at various concentrations, radioligand, and receptor membranes.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The synthetic protocols and bioassay methods described in these application notes provide a robust framework for the exploration of this compound derivatives as potential modulators of nicotinic acetylcholine receptors. The structure-activity relationship data, even when based on hypothetical values for illustrative purposes, underscores the importance of systematic chemical modification and quantitative biological evaluation in the process of drug discovery. Further synthesis of a broader range of analogs and their subsequent pharmacological testing will be crucial in elucidating the detailed SAR and identifying lead compounds with improved potency and selectivity for therapeutic development.
Application Notes and Protocols for the Isolation of (+)-Thermopsine from Sophora Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid found in various species of the Sophora and Thermopsis genera. These alkaloids are recognized for a wide range of biological activities, making them of significant interest in pharmacological research and drug development. The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological screening, and subsequent development into potential therapeutic agents. The protocol described herein outlines a comprehensive method for the isolation of this compound from Sophora species, utilizing a combination of acid-base extraction and chromatographic techniques.
Experimental Protocols
Preparation of Plant Material
-
Drying: The aerial parts or seeds of the selected Sophora species should be air-dried or oven-dried at a low temperature (40-50°C) to a constant weight, achieving a moisture content of approximately 10-12%.
-
Grinding: The dried plant material is then ground into a coarse powder (20-40 mesh) to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
This protocol utilizes an acid-base extraction method to selectively isolate the alkaloid fraction from the plant material.
-
Alkalinization and Initial Extraction:
-
Soak 1 kg of the powdered plant material in a 5% sodium hydroxide (B78521) (NaOH) solution (4 L) overnight. This process converts the alkaloid salts present in the plant into their free base form.
-
Discard the alkaline solution and wash the plant residue with water.
-
-
Acidic Extraction:
-
Extract the residue with a 5% sulfuric acid (H₂SO₄) solution. The alkaloids, being basic, will dissolve in the acidic solution to form their corresponding salts.
-
Repeat the acidic extraction process three to four times to ensure the complete extraction of alkaloids.
-
Combine all the acidic extracts.
-
-
Basification and Crude Alkaloid Extraction:
-
Filter the combined acidic extract to remove any solid plant debris.
-
Adjust the pH of the filtrate to 9-10 with a concentrated ammonium (B1175870) hydroxide (NH₄OH) solution. This will precipitate the alkaloids in their free base form.
-
Extract the alkaline solution multiple times with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) until the alkaloid content in the aqueous layer is negligible (as monitored by Thin Layer Chromatography).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
-
Purification of this compound
The purification of this compound from the crude alkaloid mixture is achieved through column chromatography.
-
Column Preparation:
-
A chromatography column is packed with silica (B1680970) gel or neutral alumina (B75360) as the stationary phase. The choice of stationary phase may depend on the specific alkaloid profile of the Sophora species.
-
-
Chromatographic Separation:
-
The crude total alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The column is eluted with a gradient solvent system. A common system starts with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increases the polarity by adding a more polar solvent such as acetone, ethyl acetate, or methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
-
Isolation and Recrystallization:
-
Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analytical techniques) are combined.
-
The solvent is evaporated, and the resulting solid is purified further by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to yield pure this compound crystals.
-
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the isolated compound.
Data Presentation
The following table summarizes representative quantitative data for the isolation of alkaloids and similar compounds from Sophora species. Actual yields and purities will vary depending on the specific plant material, extraction conditions, and purification efficiency.
| Step | Method | Key Parameters | Yield (representative) | Purity (representative) |
| Crude Extraction | Acid-Base Extraction | 5% H₂SO₄ for extraction, pH 9-10 for precipitation | ~6.2% (Total Alkaloids) | Not Applicable |
| Purification | Column Chromatography | Silica gel or Alumina, Gradient elution (e.g., Petroleum Ether-Acetone) | 0.1 - 0.5% (of crude extract) | >95% |
| Final Product | Recrystallization | Ethanol or Acetone | >90% (of purified fraction) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Sophora species.
Caption: Workflow for the isolation of this compound.
Logical Relationship in pH-Dependent Separation
This diagram illustrates the principle of separating alkaloids based on their differential solubility at varying pH levels during the acid-base extraction process.
Caption: pH-gradient separation of alkaloids.
Application Notes and Protocols: Evaluating (+)-Thermopsine in Anti-inflammatory In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key area of drug discovery is the identification of novel compounds that can modulate the inflammatory response.
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid with a structural framework that suggests potential interactions with biological pathways involved in inflammation. These application notes provide a comprehensive guide for the in vitro evaluation of this compound as an anti-inflammatory agent. The protocols detailed below describe standardized assays to assess its efficacy in inhibiting key inflammatory mediators and to elucidate its mechanism of action by investigating its effects on crucial signaling pathways.
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in various in vitro assays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | 12.5 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 52.1 ± 4.2 | ||
| 25 | 78.9 ± 5.6 | ||
| 50 | 91.3 ± 3.9 | ||
| Dexamethasone (Control) | 1 | 85.4 ± 4.8 | 0.2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | Inhibition (%) |
| TNF-α | Control (LPS) | - | 2548 ± 150 | - |
| This compound | 10 | 1821 ± 110 | 28.5 | |
| 25 | 1150 ± 98 | 54.9 | ||
| 50 | 680 ± 75 | 73.3 | ||
| IL-6 | Control (LPS) | - | 3120 ± 210 | - |
| This compound | 10 | 2250 ± 180 | 27.9 | |
| 25 | 1480 ± 130 | 52.6 | ||
| 50 | 810 ± 90 | 74.0 | ||
| IL-1β | Control (LPS) | - | 1890 ± 135 | - |
| This compound | 10 | 1420 ± 115 | 24.9 | |
| 25 | 930 ± 88 | 50.8 | ||
| 50 | 510 ± 62 | 73.0 |
Experimental Protocols
1. Cell Culture and Differentiation
-
RAW 264.7 Macrophages: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
THP-1 Macrophages: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, wash the cells with PBS and incubate in fresh, PMA-free RPMI-1640 medium for 24 hours before treatment.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the levels of TNF-α, IL-6, and IL-1β in the supernatant of cultured macrophages.
-
Procedure:
-
Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Pre-treat the cells with this compound (10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding 1 µg/mL LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
4. Western Blot Analysis for Signaling Pathway Proteins
This method is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathways and potential points of inhibition.
No Published Anticancer Activity Found for (+)-Thermopsine in Specific Cell Lines
Despite a comprehensive search of available scientific literature, no specific data was found regarding the potential of (+)-Thermopsine as an anticancer agent in any specific cell lines. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
The core requirements for this request included:
-
Quantitative Data Presentation: Summarization of data such as IC50 values into structured tables.
-
Detailed Experimental Protocols: Methodologies for key experiments like cell viability assays, apoptosis analysis, and cell cycle studies.
-
Visualization of Signaling Pathways: Diagrams illustrating the molecular mechanisms of action.
Without any foundational research on the anticancer activity of this compound, it is impossible to provide accurate and scientifically valid information for these sections. The scientific community has not, to date, published findings that would support the creation of such a document.
Researchers, scientists, and drug development professionals interested in the potential of lupin alkaloids like thermopsine (B1682252) in cancer research are encouraged to initiate novel studies to explore their bioactivity. Such research would be the first step toward generating the kind of data necessary for the development of detailed protocols and application notes.
Future investigations could focus on:
-
Initial Cytotoxicity Screening: Testing this compound against a panel of diverse cancer cell lines to identify any potential anticancer activity.
-
Determination of IC50 Values: Quantifying the concentration of this compound required to inhibit the growth of specific cancer cells by 50%.
-
Mechanism of Action Studies: Investigating how this compound might induce cell death, for example, through apoptosis or cell cycle arrest.
-
Signaling Pathway Analysis: Identifying the specific molecular pathways within cancer cells that are affected by this compound treatment.
Once such foundational data becomes available through peer-reviewed publications, the development of comprehensive Application Notes and Protocols would be a feasible and valuable endeavor for the scientific community.
Application Notes and Protocols for the Quality Control of (+)-Thermopsine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the qualitative and quantitative analysis of (+)-Thermopsine. The protocols outlined below are based on established methodologies for the analysis of quinolizidine (B1214090) alkaloids and are intended to be adapted for routine quality control of this compound in various sample matrices, including raw plant material and finished products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O | PubChem[1] |
| Molecular Weight | 244.34 g/mol | PubChem[1] |
| Exact Mass | 244.157563 g/mol | PubChem[1] |
| Appearance | Solid (Expected) | General Knowledge |
| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727), ethanol (B145695), and acetonitrile (B52724). | General Knowledge |
Analytical Techniques and Protocols
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive quality control of this compound samples.
Sample Preparation from Plant Material (Thermopsis lanceolata)
This protocol is designed for the efficient extraction of alkaloids, including this compound, from its natural source.
Protocol:
-
Collection and Drying: Collect the aerial parts of Thermopsis lanceolata during its flowering stage. Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to maximize the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material.
-
Transfer the powder to a suitable flask and add 100 mL of 80% aqueous ethanol (1:10 solid-to-liquid ratio).
-
Macerate the mixture at room temperature for 24 hours with intermittent shaking.
-
Alternatively, for a more rapid extraction, perform reflux extraction at 60-70°C for 2-3 hours.
-
-
Filtration and Concentration:
-
Filter the extract through a cheesecloth followed by Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
-
-
Further Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a suitable sorbent to remove interfering matrix components prior to chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of alkaloids. The following protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is recommended.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection:
-
DAD: Monitor at a wavelength of 220 nm and 310 nm.
-
MS: Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound at m/z 245.16.
-
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation: Dissolve the dried extract or sample in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Value | Reference |
| Retention Time | Dependent on specific column and conditions | Method Development |
| Linearity (R²) | > 0.999 | Expected for a validated method |
| LOD | To be determined | Method Validation |
| LOQ | To be determined | Method Validation |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid screening and quantification of compounds in complex mixtures.
Instrumentation:
-
HPTLC system with an automatic sampler, developing chamber, and a TLC scanner (densitometer).
Protocol:
-
Stationary Phase: Merck HPTLC Silica Gel 60 F₂₅₄ plates (20 x 10 cm).[2]
-
Sample and Standard Application: Apply samples and this compound reference standards as bands using an automatic TLC sampler.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 85:14:1, v/v/v) can be a suitable developing solvent. The mobile phase composition may require optimization.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode.
-
The detection wavelength for this compound should be determined by scanning the spot of the reference standard over the UV-Vis range. A wavelength of 310 nm is a good starting point.
-
-
Quantification: As with HPLC, create a calibration curve from the peak areas of the standards to quantify this compound in the samples.[2]
Quantitative Data Summary (HPTLC):
| Parameter | Value | Reference |
| R_f Value | Approx. 0.4-0.6 (dependent on mobile phase) | Method Development |
| Linearity (R²) | > 0.995 | Expected for a validated method |
| LOD | To be determined | Method Validation[3] |
| LOQ | To be determined | Method Validation[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to improve its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Protocol:
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method for derivatizing alkaloids.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Identification: Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or a spectral library. The fragmentation pattern is a key identifier.
Expected Fragmentation Pattern of this compound (m/z):
| Ion (m/z) | Relative Intensity | Putative Fragment |
| 244 | Base Peak | Molecular Ion [M]⁺ |
| 243 | High | [M-H]⁺ |
| 146 | Moderate | Retro-Diels-Alder fragmentation |
| 98 | Moderate | Further fragmentation |
Note: The fragmentation pattern can vary slightly depending on the instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of the identity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the purified this compound sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing and Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Expected ¹³C NMR Chemical Shifts (Illustrative):
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160-180 |
| Aromatic/Olefinic (C=C) | 100-150 |
| Aliphatic (C-N, C-C) | 20-70 |
Note: Specific chemical shift assignments require 2D NMR experiments (e.g., HSQC, HMBC).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General workflow for the quality control of this compound.
Caption: Logical flow of the HPLC analysis for this compound.
Caption: Step-by-step workflow for HPTLC analysis.
Method Validation
All analytical methods developed for the quality control of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Application Notes & Protocols for In Vivo Efficacy Testing of (+)-Thermopsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid found in plants of the Thermopsis and Lupinus genera. While the in vivo efficacy of this compound has not been extensively characterized, related alkaloids have demonstrated a range of biological activities. These application notes provide a comprehensive framework for the in vivo experimental design to investigate the potential anti-inflammatory and analgesic efficacy of this compound. The protocols outlined below describe established rodent models for assessing these therapeutic effects.
Hypothesized Therapeutic Areas
Based on the general pharmacological profiles of related plant-derived alkaloids, the primary hypothesized therapeutic areas for this compound are:
-
Anti-inflammatory: Potential to mitigate acute and systemic inflammation.
-
Analgesic: Potential to alleviate visceral and centrally-mediated pain.
Experimental Design and Workflow
A multi-stage experimental design is proposed to systematically evaluate the efficacy of this compound. This includes a preliminary dose-finding study followed by specific models for anti-inflammatory and analgesic activity.
Caption: Experimental workflow for in vivo testing of this compound.
Preliminary Studies: Dose Range Finding
Objective: To determine a safe and effective dose range of this compound for subsequent efficacy studies.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.9% saline with 0.5% Tween 80).
-
Group 2-5: this compound at increasing doses (e.g., 1, 5, 10, 50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.)).
-
-
Procedure:
-
Administer the vehicle or this compound.
-
Observe animals for signs of acute toxicity (e.g., writhing, gasping, altered locomotion, mortality) continuously for the first hour and then at 4, 8, 12, and 24 hours post-administration.
-
-
Endpoint: Determine the maximum tolerated dose (MTD) and select three doses (low, medium, high) for efficacy studies.
Anti-Inflammatory Efficacy
Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[1][2][3][4][5]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: this compound (low, medium, high doses, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Indomethacin, or this compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw.[1]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[1]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 1h | Mean Paw Volume Increase (mL) at 2h | Mean Paw Volume Increase (mL) at 3h | Mean Paw Volume Increase (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0% | ||||
| Indomethacin | 10 | |||||
| This compound | Low | |||||
| This compound | Medium | |||||
| This compound | High |
Percentage inhibition is calculated as: [(Control Mean - Treated Mean) / Control Mean] * 100
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of this compound on systemic inflammation by measuring pro-inflammatory cytokine levels.[6][7][8][9][10]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping (n=6 per group):
-
Group 1: Vehicle control + Saline.
-
Group 2: Vehicle control + LPS.
-
Group 3: Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS.
-
Group 4-6: this compound (low, medium, high doses, i.p.) + LPS.
-
-
Procedure:
-
Administer vehicle, Dexamethasone, or this compound.
-
After 30 minutes, administer LPS (1 mg/kg, i.p.).
-
At 2 hours post-LPS administration, collect blood via cardiac puncture.
-
Isolate serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle + Saline | - | |||
| Vehicle + LPS | - | |||
| Dexamethasone + LPS | 1 | |||
| This compound + LPS | Low | |||
| This compound + LPS | Medium | |||
| This compound + LPS | High |
Analgesic Efficacy
Acetic Acid-Induced Writhing Test
This test is sensitive for evaluating peripherally acting analgesics.[11][12][13][14][15] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response.[11]
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (Aspirin, 100 mg/kg, p.o.).
-
Group 3-5: this compound (low, medium, high doses, p.o.).
-
-
Procedure:
-
Administer vehicle, Aspirin, or this compound.
-
After 30 minutes, administer 0.6% acetic acid (10 mL/kg, i.p.).
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | 0% | |
| Aspirin | 100 | ||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Percentage inhibition is calculated as: [(Control Mean - Treated Mean) / Control Mean] * 100
Hot Plate Test
This method assesses centrally mediated analgesic activity by measuring the reaction time of the animal to a thermal stimulus.[16][17][18][19][20][21][22]
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (Morphine, 5 mg/kg, i.p.).
-
Group 3-5: this compound (low, medium, high doses, i.p.).
-
-
Procedure:
-
Measure the baseline latency to a thermal stimulus by placing each mouse on a hot plate maintained at 55 ± 0.5°C. The time taken to lick a paw or jump is recorded as the reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer vehicle, Morphine, or this compound.
-
Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) | Latency at 120 min (s) |
| Vehicle Control | - | |||||
| Morphine | 5 | |||||
| This compound | Low | |||||
| This compound | Medium | |||||
| This compound | High |
Potential Signaling Pathways
Inflammatory Signaling Pathway
Inflammatory stimuli, such as carrageenan or LPS, activate signaling cascades involving NF-κB and MAPKs, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, and prostaglandins.[23][24] this compound may exert its anti-inflammatory effects by inhibiting one or more components of this pathway.
Caption: Hypothesized anti-inflammatory signaling pathway.
Nociceptive Signaling Pathway
Tissue injury or irritation (e.g., by acetic acid) leads to the release of mediators that activate nociceptors.[25][26] The pain signals are then transmitted to the central nervous system.[27][28] Centrally acting analgesics can modulate this signal transmission at the spinal or supraspinal level.
Caption: Simplified nociceptive (pain) signaling pathway.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 8. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. saspublishers.com [saspublishers.com]
- 14. sid.ir [sid.ir]
- 15. youtube.com [youtube.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. In-Vivo Models for Management of Pain [scirp.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Hot plate test [panlab.com]
- 23. oncotarget.com [oncotarget.com]
- 24. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. editverse.com [editverse.com]
- 27. Physiology, Nociceptive Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. JCI - Nociceptors: the sensors of the pain pathway [jci.org]
Application Notes and Protocols for Fluorescent Labeling of (+)-Thermopsine and Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid found in plants of the Thermopsis and Lupinus genera.[1][2] While its biological activities are an area of ongoing research, understanding its cellular uptake and subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications. Fluorescent labeling of this compound provides a powerful tool for visualizing its journey into and within living cells.[3][4][5]
These application notes provide a detailed, hypothetical protocol for the synthesis of a fluorescently labeled this compound probe and its application in cellular uptake studies. The proposed methodology is based on established principles of bioconjugation and fluorescence microscopy.[6][7][8]
Data Presentation: Hypothetical Cellular Uptake of Fluorescently Labeled this compound
The following table summarizes potential quantitative data that could be obtained from cellular uptake experiments using a fluorescently labeled this compound probe. This data is for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific fluorescent probe used.
| Parameter | Value | Cell Line | Concentration of Probe | Incubation Time | Temperature | Method |
| Uptake Efficiency | 75% | HeLa | 10 µM | 2 hours | 37°C | Flow Cytometry |
| Uptake Efficiency | 45% | HeLa | 10 µM | 2 hours | 4°C | Flow Cytometry |
| Kinetic Parameter (Km) | 15 µM | A549 | 1-50 µM | 30 minutes | 37°C | Fluorescence Microscopy |
| Kinetic Parameter (Vmax) | 5 (RFU/min/10^6 cells) | A549 | 1-50 µM | 30 minutes | 37°C | Fluorescence Microscopy |
| Subcellular Localization | Predominantly Cytoplasmic | U-2 OS | 5 µM | 4 hours | 37°C | Confocal Microscopy |
| Colocalization with Lysosomes | 20% | U-2 OS | 5 µM | 4 hours | 37°C | Confocal Microscopy |
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol 1: Synthesis of a BODIPY-Labeled this compound Probe
This protocol describes a hypothetical synthesis of a fluorescent this compound probe using a bright and photostable BODIPY fluorophore.[9] The secondary amine in the quinolizidine ring of this compound is a potential site for conjugation.
Materials:
-
This compound
-
BODIPY-FL-NHS ester (or other suitable amine-reactive BODIPY derivative)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution to act as a base and facilitate the reaction.
-
Addition of Fluorophore: Slowly add a solution of BODIPY-FL-NHS ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH, 95:5). The formation of a new, fluorescent spot with a different retention factor (Rf) from the starting materials indicates product formation.
-
Quenching: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing compound like Tris buffer.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM and MeOH to isolate the fluorescently labeled this compound.
-
Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Storage: Store the purified fluorescent probe in an amber vial at -20°C.
Protocol 2: Cellular Uptake and Imaging of Fluorescently Labeled this compound
This protocol outlines the steps for visualizing the cellular uptake of the synthesized fluorescent this compound probe using fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound probe
-
Selected cell line (e.g., HeLa, A549, U-2 OS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal or other organelle-specific fluorescent trackers (optional)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
Procedure:
-
Cell Seeding: Seed the chosen cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Probe Incubation: Prepare a working solution of the fluorescently labeled this compound probe in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2. For temperature-dependence studies, a parallel experiment can be conducted at 4°C.
-
Washing: After incubation, wash the cells three times with warm PBS to remove any unbound probe.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice more with PBS.
-
Imaging: Immediately image the live cells using a fluorescence microscope. For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes after the final wash, followed by permeabilization if required for intracellular antibody staining.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent probe. Quantitative analysis of fluorescence intensity can be performed using appropriate software.
Visualizations
Caption: Workflow for the synthesis and cellular application of a fluorescent this compound probe.
Caption: Potential mechanisms for the cellular uptake of this compound.
References
- 1. This compound | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermopsine | C15H20N2O | CID 92768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. labinsights.nl [labinsights.nl]
Troubleshooting & Optimization
Technical Support Center: Enhancing (+)-Thermopsine Synthesis Yields
Welcome to the technical support center for the synthesis of (+)-Thermopsine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of this tetracyclic quinolizidine (B1214090) alkaloid, with a focus on improving reaction yields and efficiency.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound and related tetracyclic quinolizidine alkaloids.
| Question | Possible Causes | Solutions & Recommendations |
| Q1: Why is the yield of my Pictet-Spengler reaction for the core tetracyclic structure low? | 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. 2. Decomposition of starting materials: The starting materials can be sensitive to harsh acidic conditions and high temperatures. 3. Poor quality of reagents: Impurities in the aldehyde or solvent can hinder the reaction. 4. Steric hindrance: Bulky substituents on the reactants can slow down the reaction rate. | 1. Catalyst Selection: Employ strong protic acids such as trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice of acid can significantly influence the yield. 2. Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed. For sensitive substrates, a two-step process involving initial Schiff base formation followed by acid-catalyzed cyclization can be beneficial. 3. Reagent Purity: Use a purified aldehyde and anhydrous solvent, as water can lead to the hydrolysis of the iminium ion intermediate. 4. Reaction Time: For substrates with significant steric hindrance, longer reaction times or elevated temperatures may be necessary. |
| Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction? | 1. Kinetic vs. Thermodynamic Control: The reaction can yield different diastereomers depending on whether it is under kinetic or thermodynamic control. 2. Choice of Acid Catalyst: The nature of the acid catalyst can influence the stereochemical outcome. | 1. Thermodynamic Control: To favor the more stable trans product, carry out the reaction at a higher temperature for a prolonged period to allow for equilibration. 2. Kinetic Control: For the kinetically favored cis product, use a non-coordinating solvent and a strong acid at low temperatures. 3. Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can effectively control the stereochemistry of the cyclization. |
| Q3: I am observing the formation of multiple byproducts during the synthesis. What could be the cause? | 1. Side reactions: The reaction conditions may be promoting undesired side reactions. 2. Over-oxidation or reduction: In subsequent steps, the reagents might not be selective enough. 3. Instability of intermediates: Some intermediates in the synthetic pathway may be unstable under the reaction conditions. | 1. Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and solvent to minimize side reactions. 2. Use of Selective Reagents: Employ more selective oxidizing or reducing agents to target the desired functional group. 3. Protection-Deprotection Strategy: Consider using protecting groups for sensitive functionalities to prevent their participation in unwanted reactions. |
| Q4: The purification of the final product is challenging. How can I improve it? | 1. Similar polarity of product and impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. 2. Product instability on silica (B1680970) gel: The product may be degrading on the silica gel column. | 1. Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent system. 2. Alternative Chromatography: If silica gel causes degradation, consider using a different stationary phase like alumina (B75360) or a reversed-phase column. 3. Derivative Formation: Convert the product into a crystalline derivative, purify it by recrystallization, and then cleave the derivative to obtain the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a tetracyclic quinolizidine alkaloid, typically involves a biomimetic approach. The core strategy revolves around the construction of the quinolizidine skeleton, which is biosynthesized from L-lysine. A key step in many synthetic routes is the Pictet-Spengler reaction to form the tetracyclic core. The synthesis is stereoselective to obtain the desired (+)-enantiomer.
Q2: What are the key precursors for the synthesis of this compound?
A2: The biosynthesis of quinolizidine alkaloids starts from the amino acid L-lysine.[1][2] In a laboratory synthesis, key precursors would be appropriately functionalized piperidine (B6355638) derivatives and a suitable aldehyde for the Pictet-Spengler cyclization.
Q3: What are the critical reaction steps in the synthesis of this compound?
A3: The critical steps typically include:
-
Formation of the piperidine ring: This can be achieved through various methods, often starting from a chiral precursor to set the stereochemistry.
-
Pictet-Spengler reaction: This is a crucial C-C bond-forming reaction that constructs the tetracyclic core of the molecule.[3]
-
Functional group manipulations: Subsequent steps involve the modification of functional groups to arrive at the final structure of this compound.
Q4: How can the overall yield of the multi-step synthesis be improved?
A4: To improve the overall yield:
-
Optimize each step individually: Before proceeding to the next step, ensure that each reaction is optimized for the best possible yield.
-
Convergent synthesis: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, can often lead to a higher overall yield compared to a linear synthesis.
-
Minimize purification losses: Use efficient purification techniques and handle the material carefully to minimize losses at each stage.
Quantitative Data Summary
The following table summarizes typical yields for key reaction types in the synthesis of related quinolizidine alkaloids. Please note that specific yields for this compound synthesis may vary depending on the exact reagents and conditions used.
| Reaction Step | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pictet-Spengler Cyclization | TFA | Dichloromethane | 0 to rt | 60-85 | [3] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol | rt | >95 | Generic |
| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile | 80 | 70-90 | Generic |
| Amide Coupling | EDCI, HOBt | DMF | 0 to rt | 75-90 | Generic |
Experimental Protocols
General Procedure for a Pictet-Spengler Reaction
This protocol is a general guideline for the Pictet-Spengler reaction to form a tetracyclic quinolizidine alkaloid core.
-
Preparation of the Reaction Mixture:
-
Dissolve the β-arylethylamine precursor (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
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Add the aldehyde (1.1 eq) to the solution.
-
-
Initiation of the Reaction:
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Visualizations
Synthetic Pathway of a Tetracyclic Quinolizidine Alkaloid
Caption: A simplified workflow for the synthesis of a this compound analog.
Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction
Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.
References
Technical Support Center: Overcoming Solubility Challenges of (+)-Thermopsine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-Thermopsine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound, like many alkaloids, is likely a weakly basic compound. In its free base form, it is expected to have poor water solubility.[3] Dissolution issues in neutral or alkaline aqueous buffers are common. The solubility of basic compounds like alkaloids often increases in acidic conditions due to the formation of more soluble salts.[4]
Q3: What are the initial recommended steps to improve the solubility of this compound?
A3: For initial experiments, the following strategies are recommended:
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pH Adjustment: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). This can be achieved by preparing a stock solution in a weak acid or by using acidic buffers.
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Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG), and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. A previously reported in vivo formulation utilized a mixture of DMSO, PEG300, and Tween 80 in saline.[5]
Q4: Are there more advanced techniques if simple pH adjustment and co-solvents are insufficient?
A4: Yes, several formulation strategies can be employed for poorly soluble drugs:[6][7]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
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Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating with lipids, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution of an organic stock. | The aqueous medium cannot solubilize the compound at the target concentration. The addition of the organic stock leads to supersaturation and subsequent precipitation. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system). 3. Use a different co-solvent system. 4. Employ a solubilizing excipient like a cyclodextrin (B1172386) or surfactant in the aqueous medium before adding the stock solution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium over time. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Determine the kinetic solubility of this compound in your specific assay medium to establish the maximum workable concentration. 3. Consider using a formulation approach (e.g., cyclodextrin complexation) to maintain solubility throughout the experiment. |
| Difficulty preparing a concentrated aqueous stock solution. | The intrinsic aqueous solubility of this compound is low. | 1. Prepare the stock solution in an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5). 2. Use a water-miscible co-solvent (e.g., DMSO, ethanol, PEG 300) to prepare a high-concentration stock that can be diluted into the aqueous medium. 3. Investigate the use of solubilizing agents like cyclodextrins. |
Quantitative Data Summary
The following table summarizes the aqueous solubility of quinolizidine (B1214090) alkaloids structurally related to this compound. This data can be used to estimate the expected solubility of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Aqueous Solubility | Citation(s) |
| Sparteine (B1682161) | C₁₅H₂₆N₂ | 234.38 | ~3.04 mg/mL (3040 mg/L at 22 °C); ~2 mg/mL in PBS (pH 7.2) | [8] |
| Lupinine (B175516) | C₁₀H₁₉NO | 169.26 | ~3.08 mg/mL (1 g in 325 mL) | [1] |
| Matrine | C₁₅H₂₄N₂O | 248.37 | Soluble, up to 25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.[9]
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Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining fine particles.
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Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested buffer.
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol outlines the steps to assess the effect of pH on the solubility of this compound.
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Solubility Determination: Perform the shake-flask method (Protocol 1) for this compound in each of the prepared buffers.
-
Analysis: Plot the determined solubility against the pH of the buffer. For a basic compound like an alkaloid, an increase in solubility is expected as the pH decreases.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a method to prepare and evaluate a cyclodextrin formulation of this compound.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
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Filter the suspensions and quantify the concentration of dissolved this compound in the filtrate by HPLC.
-
Plot the solubility of this compound as a function of the HP-β-CD concentration to determine the effect of complexation.
-
-
Preparation of a Complexed Formulation (by Kneading Method):
-
Create a paste by triturating this compound with the selected cyclodextrin in a mortar with a small amount of a water-alcohol mixture.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin complex, which can be used for dissolution studies.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A stepwise workflow for addressing the solubility of this compound.
Proposed Anti-inflammatory Signaling Pathway for this compound
Disclaimer: The precise molecular targets of this compound are not yet fully elucidated. This diagram represents a plausible mechanism of action based on the known anti-inflammatory effects of related alkaloids, such as matrine, which has been shown to modulate NF-κB and MAPK signaling pathways.
Caption: A proposed anti-inflammatory mechanism for this compound.
Proposed Antibacterial Mechanism of Action for this compound
Disclaimer: The specific antibacterial target of this compound is unknown. This diagram illustrates common mechanisms of action for antibacterial compounds.
Caption: Potential antibacterial targets of this compound.
References
- 1. Lupinine - Wikipedia [en.wikipedia.org]
- 2. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fibl.org [fibl.org]
- 5. (-)-Sparteine | Quinolizine alkaloids | TargetMol [targetmol.com]
- 6. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
Stability of (+)-Thermopsine under different storage conditions and pH levels.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-Thermopsine under various storage conditions and pH levels.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least three years.[1][2]
Q2: How should I store solutions of this compound?
Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to one year.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
The stability of quinolizidine (B1214090) alkaloids, the class of compounds to which this compound belongs, can be influenced by pH.[5][6][7] Generally, alkaloids are more stable in acidic conditions and may be prone to degradation in neutral or alkaline solutions.[7] To determine the optimal pH for your application, a pH stability study is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored at the recommended temperature (-20°C for solid, -80°C for DMSO stock solutions) and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity in aqueous buffers | pH-dependent degradation. | Perform a pH stability study to identify the optimal pH range for your experiments. Prepare fresh solutions in a validated buffer before each experiment. |
| Precipitation of the compound in aqueous solution | Poor solubility at the working concentration and pH. | This compound is soluble in DMSO.[1][2][8] For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and that the compound remains in solution. Sonication may aid dissolution.[2] Adjusting the pH might also improve solubility.[7] |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. This will help in monitoring the purity of your samples over time. |
Data on Stability of this compound
The following tables are provided for users to summarize their internal stability study data.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Duration (Months) | Appearance | Purity (%) by HPLC | Comments |
| -20°C (Protected from light) | 0 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 36 | ||||
| 4°C (Protected from light) | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 | ||||
| Room Temperature (Protected from light) | 0 | |||
| 1 | ||||
| 3 | ||||
| Room Temperature (Exposed to light) | 0 | |||
| 1 | ||||
| 3 |
Table 2: Stability of this compound (10 mM in DMSO) at -20°C
| Duration (Months) | Appearance | Purity (%) by HPLC | Comments |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 | |||
| 12 |
Table 3: pH Stability of this compound in Aqueous Solution at Room Temperature
| pH | Incubation Time (hours) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) |
| pH 3.0 | 0 | ||
| 1 | |||
| 6 | |||
| 24 | |||
| pH 5.0 | 0 | ||
| 1 | |||
| 6 | |||
| 24 | |||
| pH 7.4 | 0 | ||
| 1 | |||
| 6 | |||
| 24 | |||
| pH 9.0 | 0 | ||
| 1 | |||
| 6 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guidelines for forced degradation studies.[3]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Neutralize the solution with NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Neutralize the solution with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose solid this compound to 60°C in an oven for 48 hours.
-
Dissolve the stressed solid in the initial solvent for HPLC analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Protocol 2: pH Stability Assessment
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 9.
-
HPLC system with a UV or PDA detector.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a final concentration of 100 µg/mL in each of the selected pH buffers.
-
Incubation: Incubate the solutions at a controlled room temperature (e.g., 25°C), protected from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
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Sample Quenching (if necessary): If significant degradation is expected, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., methanol or acetonitrile) and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples from each time point by HPLC to determine the percentage of this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. Thermopsine - Lifeasible [lifeasible.com]
- 2. Thermopsine | Antibacterial | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fibl.org [fibl.org]
- 8. Thermopsine | 486-90-8 | Antiviral | MOLNOVA [molnova.com]
Troubleshooting low reproducibility in (+)-Thermopsine bioassays
This technical support center provides troubleshooting guidance for researchers encountering low reproducibility in bioassays involving (+)-Thermopsine. The following resources are designed to help identify and resolve common issues in a systematic manner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to variability in experimental results.
Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability/cytotoxicity assay with this compound. What are the likely causes?
A1: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Cell Seeding and Handling: Inconsistent cell numbers per well is a primary source of variation. Ensure your cell suspension is homogenous before and during plating. Pipetting technique is also critical; avoid introducing bubbles and ensure consistent volume delivery.[2]
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
-
Reagent Preparation and Addition: Ensure this compound stock solutions are properly solubilized and vortexed before preparing dilutions. When adding reagents, do so consistently across all wells to avoid variability in treatment exposure time.[3]
-
Incubation Conditions: Fluctuations in temperature and CO2 levels within the incubator can impact cell health and growth. Ensure your incubator is properly calibrated and maintained.[4]
Q2: The IC50 value for this compound is inconsistent between experimental runs. Why might this be happening?
A2: Fluctuations in IC50 values often point to variability in experimental conditions or biological factors.[5][6] Consider the following:
-
Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their sensitivity to a compound. It is best practice to use cells within a consistent and narrow passage number range for all experiments.[1][2]
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Cell Confluency: The density of cells at the time of treatment can influence their response. Standardize the cell seeding density to achieve a consistent level of confluency at the start of each experiment.
-
Batch-to-Batch Reagent Variation: The potency of reagents, including media, serum, and the this compound compound itself, can vary between lots.[3][4] If you suspect this is an issue, qualify new batches of reagents against the old ones.
-
Data Analysis: Ensure that the method used to calculate the IC50 value is consistent. Use a standardized data analysis workflow, including background correction and curve-fitting models.[7]
Q3: We are not observing any biological effect of this compound in our assay. What should we check?
A3: A lack of an expected biological effect can be due to issues with the compound, the cells, or the assay protocol itself.[8]
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider running a quality control check, such as mass spectrometry, to confirm its integrity.
-
Cell Health and Target Expression: Ensure your cells are healthy and free from contamination, such as mycoplasma.[1][2] If this compound is expected to act on a specific target (e.g., a receptor or enzyme), confirm that your cell line expresses this target at sufficient levels.
-
Assay Parameters: Review the concentration range and incubation time. The effective concentration may be higher than tested, or the compound may require a longer incubation period to elicit a response.
Quantitative Data Summary
The following tables provide hypothetical data for typical this compound bioassays to serve as a reference for expected outcomes.
Table 1: Example IC50 Values of this compound in a Cell Viability Assay
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |
| MCF-7 | 5,000 | 48 | 12.5 | 1.8 |
| A549 | 4,000 | 48 | 25.2 | 3.1 |
| HepG2 | 7,500 | 72 | 8.9 | 1.2 |
Table 2: Troubleshooting Checklist for Assay Parameters
| Parameter | Recommended Range | Common Issue | Troubleshooting Action |
| Cell Passage | < 20 | High passage number leads to altered phenotype. | Use low passage cells; record passage number for all experiments. |
| Seeding Density | 4,000 - 10,000 cells/well | Inconsistent cell number per well. | Ensure homogenous cell suspension; use calibrated pipettes. |
| This compound Conc. | 0.1 - 100 µM | Ineffective concentration range. | Perform a wide-range dose-response experiment. |
| Incubation Time | 24 - 72 hours | Insufficient time for biological effect. | Conduct a time-course experiment. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a typical this compound cell-based bioassay.
Caption: A logical flowchart for troubleshooting reproducibility issues.
Caption: A hypothetical signaling pathway illustrating the mechanism of action.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. woah.org [woah.org]
- 4. droracle.ai [droracle.ai]
- 5. ic50 values calculated: Topics by Science.gov [science.gov]
- 6. ic50 values ranged: Topics by Science.gov [science.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Optimizing dosage and incubation time for (+)-Thermopsine in cell culture.
Welcome to the technical support center for the use of (+)-Thermopsine in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. As this compound is a research compound with limited published data in cell culture, this guide focuses on establishing robust experimental protocols and methodologies for determining optimal dosage and incubation times for your specific cell line and assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A typical starting range could span several orders of magnitude, from nanomolar (nM) to micromolar (µM). A preliminary literature search for similar quinolizidine (B1214090) alkaloids may provide a more targeted starting range.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Q3: How do I determine the optimal incubation time for this compound?
A3: The optimal incubation time is dependent on your cell line's doubling time and the biological question being investigated. For initial screening, typical incubation periods are 24, 48, and 72 hours.[2] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[2] A time-course experiment is the best method to determine the optimal incubation time for your specific experimental goals.
Q4: What are the best methods to assess the cytotoxic effects of this compound?
A4: Common methods for assessing cytotoxicity include colorimetric assays that measure metabolic activity, such as MTT and MTS assays.[2] These assays are indicative of cell viability.[2] It is crucial to optimize assay conditions, including cell seeding density and incubation time with the reagent, to obtain reliable and reproducible results.[2]
Q5: My dose-response data for this compound is inconsistent. What are some common troubleshooting steps?
A5: Inconsistent results can stem from several factors, including:
-
Compound Precipitation: Visually inspect your culture wells for any precipitate, especially at higher concentrations.
-
Inaccurate Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain consistent cell numbers across all wells.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardized Incubation Times: Ensure all incubation steps are precisely timed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the multi-well plate; Pipetting errors. | Ensure a homogenous cell suspension; Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS; Calibrate pipettes and use consistent pipetting techniques.[3] |
| U-shaped dose-response curve (viability appears to increase at high concentrations) | Compound precipitation interfering with assay readings; Direct chemical reaction of the compound with the assay reagent. | Visually inspect for precipitate; Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[4] |
| No significant effect of this compound observed | The concentration is too low; The incubation time is too short; The cell line is resistant; Compound has degraded. | Test a wider and higher range of concentrations; Increase the incubation period; Consider using a more sensitive cell line; Ensure proper storage and handling of the compound.[2] |
| High background signal in the assay | Contaminated reagents; Interference from components in the culture medium (e.g., phenol (B47542) red); Autofluorescence of the compound. | Use sterile techniques; Consider using phenol red-free medium for the assay; Run controls with the compound in cell-free media to measure its intrinsic signal.[3] |
| Cells are detaching from the culture plate | Compound-induced cytotoxicity; Over-confluency of the cell culture; Mycoplasma contamination. | Assess cell viability at the tested concentrations; Ensure cells are subcultured before reaching 100% confluency; Regularly test for mycoplasma contamination. |
Data Presentation: Experimental Design Tables
Table 1: Example Dose-Response Experiment Setup (96-well plate)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (Vehicle Control) | Well A1 | Well B1 | Well C1 |
| 0.01 | Well A2 | Well B2 | Well C2 |
| 0.1 | Well A3 | Well B3 | Well C3 |
| 1 | Well A4 | Well B4 | Well C4 |
| 10 | Well A5 | Well B5 | Well C5 |
| 100 | Well A6 | Well B6 | Well C6 |
| Media Only (Blank) | Well H12 | Well G12 | Well F12 |
Table 2: Example Time-Course Experiment Setup
| Time Point | Concentration 1 (e.g., IC50) | Concentration 2 (e.g., 2x IC50) | Vehicle Control |
| 6 hours | Plate 1, Row A | Plate 1, Row B | Plate 1, Row C |
| 12 hours | Plate 2, Row A | Plate 2, Row B | Plate 2, Row C |
| 24 hours | Plate 3, Row A | Plate 3, Row B | Plate 3, Row C |
| 48 hours | Plate 4, Row A | Plate 4, Row B | Plate 4, Row C |
| 72 hours | Plate 5, Row A | Plate 5, Row B | Plate 5, Row C |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Materials:
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to approximately 80% confluency.
-
Trypsinize and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and media-only blank wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[2]
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage and incubation time.
Caption: Troubleshooting decision tree for common experimental issues.
Caption: Hypothetical signaling pathways potentially affected by quinolizidine alkaloids.
References
Challenges in the purification of (+)-Thermopsine from crude extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-Thermopsine from crude extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Yield of Total Alkaloids After Initial Extraction | Incomplete extraction from plant material. | Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform additional extraction cycles. Consider using a stronger acid (e.g., 0.5 N HCl) for the initial acidic water extraction.[1] |
| Decomposition of alkaloids during extraction. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure to keep temperatures low. | |
| Multiple Alkaloid Spots Clustered on TLC Plate | Co-extraction of structurally similar quinolizidine (B1214090) alkaloids. | The crude extract from Thermopsis lanceolata often contains multiple alkaloids like cytisine (B100878), N-methylcytisine, and hydroxylthermopsine which have similar polarities.[2][3] Optimize the TLC solvent system to achieve better separation. Try adding a small amount of ammonia (B1221849) or triethylamine (B128534) to the mobile phase to reduce tailing of basic alkaloids. |
| Poor Separation During Column Chromatography | Incorrect solvent system polarity. | The polarity of the eluent may be too high, causing all alkaloids to elute together, or too low, resulting in no elution. Systematically test different solvent systems using TLC to find one that gives an Rf value for Thermopsine between 0.25 and 0.35.[4] |
| Column overloading. | The amount of crude extract loaded onto the column exceeds its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, use 10-20 times the mass of silica (B1680970) gel to the mass of the sample for dry loading.[5] | |
| Deactivated or inadequate stationary phase. | For basic compounds like alkaloids, the weakly acidic nature of silica gel can sometimes cause irreversible adsorption or tailing.[6] Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivate silica gel.[6] | |
| No Crystals Formed During Recrystallization | Solution is not supersaturated. | Concentrate the solution further by slowly evaporating the solvent. |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent. Select a solvent in which this compound is soluble when hot but sparingly soluble when cold.[4] Alternatively, use a two-solvent system: dissolve the compound in a good solvent and slowly add a poor solvent until turbidity appears, then allow it to cool slowly.[4] | |
| Presence of impurities. | Impurities can inhibit crystal nucleation and growth. Ensure the material is of high purity (>95%) before attempting crystallization. If necessary, perform an additional chromatographic purification step. | |
| Product Degrades During Purification | pH instability. | Alkaloids can be sensitive to strongly acidic or basic conditions, especially over extended periods. Neutralize acidic extracts after the initial extraction and avoid prolonged exposure to harsh pH conditions during chromatography. |
| Temperature sensitivity. | High temperatures during solvent removal or other steps can lead to degradation. Perform all steps at room temperature or below where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the complex mixture of structurally similar quinolizidine alkaloids present in the crude extract of Thermopsis lanceolata.[2][7] These co-occurring alkaloids, such as cytisine and N-methylcytisine, have very similar polarities, making their separation by conventional chromatography difficult.[2][3] Other challenges include potential degradation of the target molecule and difficulties in achieving high-quality crystals.
Q2: Which part of the Thermopsis lanceolata plant is the best source for this compound?
A2: Different parts of the plant have varying alkaloid profiles. The herb is generally rich in thermopsine, while the seeds are a major source of cytisine.[3] Therefore, for isolating this compound, using the aerial parts (herb) is recommended for a higher starting concentration relative to other alkaloids.
Q3: What type of chromatography is most effective for separating this compound from other alkaloids?
A3: While conventional silica gel column chromatography can be used, more advanced techniques like counter-current chromatography (CCC) have shown excellent results. Specifically, pH-zone-refining CCC is highly efficient for separating quinolizidine alkaloids by taking advantage of their different pKa values, allowing for a better separation than methods based solely on polarity.[2][8]
Q4: How can I confirm the purity and identity of my final this compound product?
A4: The purity should be assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak. The identity of the compound must be confirmed through structural characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[2][8]
Q5: My purified this compound is an oil and won't crystallize. What should I do?
A5: First, confirm the purity is high, as oils are often a sign of persistent impurities. If the product is pure, it may be reluctant to crystallize. Try techniques like scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal if one is available. Experimenting with a wider range of solvent systems for crystallization is also recommended.[4]
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Thermopsis lanceolata
This protocol describes a standard method for extracting the total alkaloid fraction from the dried plant material.
-
Maceration: Weigh 500 g of finely powdered, dried aerial parts of Thermopsis lanceolata. Macerate the powder in 2.5 L of 0.5 N HCl in water for 48 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.
-
Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) with constant swirling and cooling until the pH reaches 9-10.
-
Liquid-Liquid Extraction: Extract the basified solution three times with 1 L portions of dichloromethane (B109758) (CH₂Cl₂). Combine the organic layers.
-
Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the initial fractionation of the crude alkaloid extract.
-
Column Packing: Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform (B151607). Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve 10 g of the crude alkaloid extract in a minimal amount of chloroform. In a separate flask, add 20 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol. A typical gradient might be:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10) Add a constant 0.5% of triethylamine to the mobile phase to improve peak shape.
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by TLC using a chloroform:methanol:ammonia (85:14:1) solvent system.
-
Pooling: Combine the fractions containing this compound based on the TLC analysis. Evaporate the solvent to obtain an enriched fraction.
Protocol 3: Recrystallization of this compound
This protocol is for the final purification step.
-
Dissolution: Dissolve the enriched this compound fraction in a minimal amount of hot acetone (B3395972).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Solvent Systems for Counter-Current Chromatography of Thermopsis lanceolata Alkaloids[2]
| Method | Solvent System (v/v/v) | Stationary Phase | Mobile Phase | Sample Loading | Purity Achieved |
| Conventional CCC | Ethyl acetate-n-butanol-water (1:9:10) | Not specified | Not specified | 200 mg | >96.5% |
| pH-Zone-Refining CCC | Chloroform-methanol-water (4:3:3) | Upper phase + 40 mM HCl | Lower phase + 10 mM Triethylamine | 2.0 g | >96.5% |
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Key challenges and corresponding troubleshooting strategies.
References
- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol [mdpi.com]
- 2. Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Avoiding degradation of (+)-Thermopsine during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling (+)-Thermopsine in experimental settings. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general chemical properties of quinolizidine (B1214090) alkaloids, the primary factors that can induce degradation of this compound include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2][3] The lactam functional group and the tertiary amine within the quinolizidine ring system are particularly susceptible to chemical reactions that can lead to degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage of the solid powder, it is recommended to keep it at -20°C, which can preserve its integrity for up to three years. If this compound is dissolved in a solvent, it should be stored at -80°C, where it can remain stable for up to one year.
Q3: I suspect my this compound sample has degraded. What are the potential degradation products I should look for?
A3: While specific degradation products of this compound have not been extensively documented, potential degradation pathways for quinolizidine alkaloids may include hydrolysis of the lactam ring, oxidation of the nitrogen atom to form an N-oxide, and other rearrangements or cleavage of the ring structure.[4][5] Identifying these products typically requires analytical techniques such as LC-MS/MS for mass determination and NMR for structural elucidation.[6][7]
Q4: Can I use a standard HPLC method to check the purity of my this compound sample?
A4: A standard High-Performance Liquid Chromatography (HPLC) method can be used for purity assessment. However, to ensure it can separate this compound from its potential degradation products, the method should be validated as "stability-indicating."[8][9] This involves performing forced degradation studies and demonstrating that the degradation products do not co-elute with the parent compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point for method development.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment | Degradation of this compound in the experimental buffer or medium. | Check the pH and temperature of your experimental medium. Ensure the pH is within a stable range for quinolizidine alkaloids (near neutral is often preferable). Avoid prolonged incubation at elevated temperatures. Prepare fresh solutions of this compound for each experiment. |
| Appearance of unexpected peaks in chromatogram | Sample degradation during storage or sample preparation. | Review your storage conditions against the recommended guidelines (-20°C for powder, -80°C for solutions).[12] Protect your samples from light during handling and analysis. Minimize the time between sample preparation and analysis. |
| Inconsistent results between experimental replicates | Inconsistent handling of this compound, leading to variable degradation. | Standardize all experimental procedures, including the source and age of the this compound stock solution, incubation times, and temperatures. Ensure all solutions are prepared consistently. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products. | Verify the solubility of this compound in your chosen solvent system. If degradation is suspected, analyze the precipitate and supernatant separately to identify the cause. Consider using a different solvent or adjusting the pH if solubility is the issue. |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how to present quantitative stability data.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 24 hours | 60°C | 75.2 | 15.8 (Hydrolysis Product) | 5.1 (Unknown) |
| 0.1 M NaOH | 24 hours | 60°C | 68.5 | 22.3 (Hydrolysis Product) | 4.7 (Unknown) |
| 3% H₂O₂ | 24 hours | Room Temp | 85.1 | 10.2 (N-Oxide) | 3.5 (Unknown) |
| Heat (Solid) | 48 hours | 80°C | 92.7 | 4.1 (Thermal Product) | 1.8 (Unknown) |
| Photolytic | 7 days | Room Temp | 95.3 | 2.5 (Photoproduct) | 1.1 (Unknown) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a solution of the compound under the same conditions.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound) or MS detection.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Inject the stressed samples from the forced degradation study to assess the method's ability to separate the degradation products from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Segregation of the ability to degrade lupanine in Pseudomonas lupanini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of (+)-Thermopsine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (+)-Thermopsine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a quinolizidine (B1214090) alkaloid natural product. While its precise molecular targets are still under investigation, preliminary studies suggest it may modulate intracellular signaling cascades involved in cell proliferation and survival. Due to the limited characterization of its direct binding partners, a thorough evaluation of its on-target and off-target effects is critical for the accurate interpretation of experimental results.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational potential from in vitro models to in vivo systems. For a novel compound like this compound, characterizing and minimizing these effects is a primary concern.
Q3: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
It is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. A dose-response experiment should be performed to determine the EC50 (half-maximal effective concentration) for the intended biological effect. Working at concentrations significantly above the EC50 increases the likelihood of engaging lower-affinity off-targets.
Q4: What control experiments are essential to differentiate on-target from off-target effects of this compound?
Several control experiments are recommended:
-
Use of a structurally related inactive analog: If available, an analog of this compound that is structurally similar but biologically inactive can help to control for effects related to the chemical scaffold itself.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target protein can help verify if the observed phenotype is dependent on that target. If the phenotype persists after target depletion, it is likely an off-target effect.
-
Rescue experiments: If this compound's effect is due to inhibiting a specific protein, overexpressing a resistant mutant of that protein should rescue the phenotype.
Q5: What are some common cellular pathways that could be affected by off-target binding of small molecules like this compound?
Off-target effects of small molecules often involve promiscuous binding to kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in critical cellular processes like metabolism and apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at expected effective concentrations. | This compound may have potent off-target cytotoxic effects. | 1. Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (half-maximal cytotoxic concentration). 2. Ensure the working concentration is well below the CC50. 3. Investigate markers of common toxicity pathways (e.g., apoptosis, necrosis). |
| Inconsistent results between different cell lines. | 1. Differential expression of the on-target or off-target proteins. 2. Varying metabolic rates of this compound across cell lines. | 1. Confirm the expression levels of the putative target in all cell lines using methods like qPCR or Western blotting. 2. Consider performing metabolic stability assays to assess compound degradation. |
| Phenotype is observed even after target knockdown/knockout. | The observed effect is likely due to one or more off-targets. | 1. Perform unbiased screening methods like chemical proteomics or thermal proteome profiling to identify potential off-target binding partners. 2. Use a lower concentration of this compound. |
| Lack of correlation between target engagement and cellular phenotype. | 1. The putative target is not the primary driver of the observed phenotype. 2. Complex downstream signaling makes the correlation non-linear. | 1. Re-evaluate the primary target hypothesis. 2. Perform time-course experiments to understand the dynamics of target engagement and the downstream cellular response. |
Quantitative Data Summary
The following tables present hypothetical data to guide experimental design and interpretation.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Description |
| Putative On-Target IC50 | 50 nM | Concentration for 50% inhibition of the primary target activity in a biochemical assay. |
| Cellular EC50 | 200 nM | Concentration for 50% of the maximal effect in a cell-based assay for the desired phenotype. |
| Cellular CC50 (Cell Line A) | 5 µM | Concentration that causes 50% cytotoxicity in Cell Line A. |
| Cellular CC50 (Cell Line B) | 15 µM | Concentration that causes 50% cytotoxicity in Cell Line B. |
Table 2: Off-Target Screening Profile of this compound (1 µM)
| Target Class | Representative Target | % Inhibition |
| Kinase | Kinase X | 85% |
| Kinase Y | 45% | |
| GPCR | GPCR Z | 60% |
| Ion Channel | Ion Channel A | 15% |
Experimental Protocols & Visualizations
Protocol 1: Determining the On-Target and Off-Target Profile using Thermal Proteome Profiling (TPP)
This protocol outlines a workflow to identify the direct binding targets of this compound within intact cells.
Figure 1. Experimental workflow for Thermal Proteome Profiling (TPP).
Protocol 2: Validating Off-Target Effects using CRISPR/Cas9-mediated Gene Knockout
This protocol describes a workflow to validate if an observed phenotype is due to an off-target effect.
Figure 2. Workflow for validating on-target vs. off-target effects.
Signaling Pathway Diagram: Hypothetical On-Target and Off-Target Mechanisms of this compound
This diagram illustrates a hypothetical scenario where this compound has both an intended on-target effect and a potential off-target liability.
Figure 3. Hypothetical signaling pathways for this compound.
Validation & Comparative
A Comparative Analysis of Anti-Inflammatory Effects: Dexamethasone vs. (+)-Thermopsine
A comprehensive review of the anti-inflammatory properties of the potent synthetic glucocorticoid, dexamethasone (B1670325), is presented below. A direct comparison with (+)-Thermopsine, a quinolizidine (B1214090) alkaloid found in plants of the Thermopsis genus, is not feasible at this time due to a lack of available scientific data on the anti-inflammatory activity of this compound.
While Thermopsis lanceolata, a plant known to contain thermopsine, has been noted for its traditional use for its anti-inflammatory properties, scientific literature detailing the specific anti-inflammatory effects and mechanisms of isolated this compound is currently unavailable.[1] Therefore, this guide will focus on the well-documented anti-inflammatory profile of dexamethasone, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, supported by experimental data and pathway visualizations.
Dexamethasone: A Potent Anti-Inflammatory Agent
Dexamethasone is a synthetic glucocorticoid that is widely used clinically to treat a variety of inflammatory and autoimmune conditions.[1][2] Its potent anti-inflammatory effects are mediated through its interaction with the glucocorticoid receptor (GR).[1][2][3][4]
Mechanism of Action
The anti-inflammatory actions of dexamethasone are multifaceted and primarily involve the regulation of gene expression.[1][3] Upon entering the cell, dexamethasone binds to the cytoplasmic glucocorticoid receptor, leading to a conformational change in the receptor and its translocation into the nucleus.[3][4] Within the nucleus, the dexamethasone-GR complex can modulate gene transcription in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[4] One key anti-inflammatory protein upregulated by dexamethasone is Annexin A1 (also known as lipocortin-1).[2][4] Annexin A1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]
-
Transrepression: The dexamethasone-GR complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][5] This transrepression leads to a decrease in the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][4]
The inhibition of NF-κB and the induction of anti-inflammatory proteins collectively result in the suppression of the inflammatory cascade, reduced immune cell activation and recruitment, and decreased vascular permeability.[3]
Signaling Pathways
The anti-inflammatory effects of dexamethasone are mediated through the glucocorticoid receptor signaling pathway, which ultimately impacts key inflammatory signaling cascades like the NF-κB and MAPK pathways.
Caption: Dexamethasone signaling pathway leading to anti-inflammatory effects.
Experimental Data on Dexamethasone's Anti-inflammatory Effects
The anti-inflammatory effects of dexamethasone have been extensively documented in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Dexamethasone
| Cell Line | Inducer | Dexamethasone Concentration | Inhibited Cytokine(s) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10⁻⁵ - 10⁻⁸ M | IL-1β (dose-dependent) | [6] |
| Human PBMCs | Lipopolysaccharide (LPS) | 10⁻⁶ M | IL-6 | [6] |
| Human Monocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α | [6] |
| Rat Keratocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | [6] |
| Human Lung Fibroblasts | Interleukin-1 (IL-1) | 10⁻⁶ M | IL-6 | [6] |
| COVID-19 patient PBMCs | SARS-CoV-2 | 1nM - 100nM | IL-1β, IL-6, IL-1Ra (dose-dependent) | [7] |
Table 2: In Vivo Anti-inflammatory Effects of Dexamethasone
| Animal Model | Inflammatory Stimulus | Dexamethasone Dosage and Route | Observed Effects | Reference(s) |
| Mice | Zymosan-induced air pouch inflammation | 1 mg/kg, oral | Decreased TNF and CXCL1 levels, reduced leukocyte infiltration | [5] |
| Mice | Lipopolysaccharide (LPS)-induced endotoxemia | Low doses, subcutaneous | Completely inhibited lethality | [8] |
| Rats | Lipopolysaccharide (LPS)-induced acute lung injury | 20 mg/kg, intraperitoneal | 40-60% reduction in neutrophil influx into airways | [9] |
| Mice | Subcutaneous glucose sensor implantation | 1, 6, or 10 mg/kg/day, intraperitoneal | Reduced inflammatory cell infiltration, extended sensor lifespan | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
In Vitro Cytokine Inhibition Assay
This assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells.
-
Cell Culture: Human or murine macrophage or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of dexamethasone or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), to the cell cultures.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each dexamethasone concentration relative to the LPS-stimulated control. The IC50 value (the concentration of the drug that inhibits cytokine production by 50%) is determined by non-linear regression analysis.
Caption: Workflow for in vitro cytokine inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized animal model for screening the acute anti-inflammatory activity of compounds.
-
Animals: Typically, rats or mice are used.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: Dexamethasone or the test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses a set time (e.g., 1 hour) before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan solution, is administered into the hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
Conclusion
Dexamethasone is a highly effective anti-inflammatory agent with a well-defined mechanism of action that involves the modulation of gene expression through the glucocorticoid receptor. Its ability to suppress the production of a wide array of pro-inflammatory mediators has been consistently demonstrated in both in vitro and in vivo models.
In contrast, there is a significant gap in the scientific literature regarding the anti-inflammatory properties of this compound. While its presence in a traditionally used medicinal plant is noted, dedicated studies to elucidate its specific effects on inflammatory pathways and mediators are lacking. Therefore, a direct and data-driven comparison with dexamethasone is not possible. Future research is warranted to investigate the potential anti-inflammatory activity of this compound to validate its traditional use and explore its therapeutic potential.
References
- 1. Thermopsis lanceolata R.Br. | CymitQuimica [cymitquimica.com]
- 2. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro antioxidant and in vivo anti-inflammatory activities of Ophioglossum thermale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Free Radical Scavenging Effect and Thermal Protein Denaturation Inhibition of Bee Venom for an Anti-Inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coreolanceolins A–E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Head-to-Head Comparison of Antiviral Activity: (+)-Thermopsine vs. Ribavirin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiviral research, the evaluation of novel compounds against established broad-spectrum agents is a critical step in the discovery of new therapeutic interventions. This guide provides a head-to-head comparison of the antiviral activity of the natural alkaloid (+)-Thermopsine and the synthetic nucleoside analog, ribavirin (B1680618). While ribavirin is a well-characterized antiviral with a long history of clinical use, data on the specific antiviral properties of this compound are limited. This comparison, therefore, draws upon available data for ribavirin and related alkaloids isolated from Thermopsis lanceolata, the natural source of this compound, to provide a preliminary assessment and highlight areas for future research.
I. Overview of Antiviral Compounds
This compound is a quinolizidine (B1214090) alkaloid naturally occurring in plants of the Thermopsis genus. While research has explored the various biological activities of alkaloids from these plants, specific data on the antiviral profile of this compound remain scarce. Studies on other alkaloids from Thermopsis lanceolata have indicated potential antiviral activity, primarily against plant viruses.[1][2][3][4]
Ribavirin is a synthetic guanosine (B1672433) analog with well-documented broad-spectrum antiviral activity against a range of RNA and DNA viruses.[5][6] It is often used in combination with other drugs for the treatment of chronic hepatitis C, respiratory syncytial virus (RSV) infections, and certain viral hemorrhagic fevers. Its multifaceted mechanism of action contributes to its wide range of activity.
II. Quantitative Comparison of Antiviral Activity
A direct quantitative comparison of the antiviral activity of this compound and ribavirin is challenging due to the lack of specific data for this compound. The following tables summarize the available in vitro antiviral activity data for ribavirin against various viruses and for related alkaloids from Thermopsis lanceolata against plant viruses.
Table 1: In Vitro Antiviral Activity of Ribavirin against Various Viruses
| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~10-100 | [5] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | ~3-10 | [6] |
| Arenaviridae | Lassa Virus | Vero | ~10-50 | N/A |
| Bunyaviridae | Hantaan Virus | Vero E6 | ~5-20 | N/A |
| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | 12.30 - 24.09 | [6] |
| Coronaviridae | SARS-CoV | Vero E6 | >100 | N/A |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the specific virus strain, cell line, and assay conditions.
Table 2: In Vitro Antiviral Activity of Alkaloids from Thermopsis lanceolata
| Compound | Virus | Assay Method | Activity | Reference |
| Thermlanseedline F | Tomato Spotted Wilt Virus (TSWV) | Not specified | Strong anti-TSWV activity | [1][2] |
| Compound 1 (Cytisine-type alkaloid) | Tobacco Mosaic Virus (TMV) | Not specified | Significant anti-TMV activity | [3][4] |
Note: Specific EC50 or IC50 values for these compounds were not provided in the cited literature.
III. Mechanisms of Antiviral Action
This compound and Related Alkaloids
The mechanism of antiviral action for this compound has not been elucidated. For other alkaloids from Thermopsis lanceolata, the mode of action against plant viruses is also not well-defined but is an active area of research.
Ribavirin
Ribavirin exerts its antiviral effects through multiple mechanisms, making it effective against a wide array of viruses.[7][8][9] The primary mechanisms include:
-
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This GTP depletion inhibits viral RNA and DNA synthesis.
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases and other viral polymerases, interfering with viral genome replication.
-
Induction of Lethal Mutagenesis: The incorporation of ribavirin triphosphate into viral RNA can induce mutations in the viral genome, leading to an "error catastrophe" and the production of non-viable viral progeny.
-
Immunomodulation: Ribavirin can modulate the host immune response, shifting it towards a Th1-type response, which is more effective at clearing viral infections.
The multifaceted mechanism of ribavirin is a key advantage, as it can be effective even against viruses that might develop resistance to drugs with a single target.
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are outlines of standard in vitro assays used to evaluate antiviral activity.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero, MDCK, A549) is prepared in 96-well plates.[10][11][12][13]
-
Compound Treatment: Serial dilutions of the test compound are added to the cells.
-
Virus Infection: A standardized amount of virus is added to the wells. Control wells with no virus (cell control) and virus with no compound (virus control) are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Quantification: Cell viability is assessed using a dye such as neutral red or crystal violet. The absorbance is measured, and the concentration of the compound that protects 50% of the cells from CPE (EC50) is calculated.[10][14]
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.[15][16][17][18][19]
-
Cell Culture: A confluent monolayer of host cells is prepared in multi-well plates.
-
Compound and Virus Incubation: The virus is pre-incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated until visible plaques are formed.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[15]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[20][21][22][23]
-
Infection and Treatment: Host cells are infected with the virus at a high multiplicity of infection (MOI) and then treated with different concentrations of the test compound.
-
Harvesting: After one replication cycle, the supernatant containing progeny virus is harvested.
-
Titration: The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Analysis: The reduction in viral titer in the presence of the compound is calculated to determine the IC50.
IMPDH Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the IMPDH enzyme.[24][25][26][27][28]
-
Reaction Mixture: A reaction mixture containing purified IMPDH enzyme, its substrate inosine monophosphate (IMP), and the cofactor NAD+ is prepared.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction and Detection: The enzymatic reaction, which produces NADH, is initiated. The rate of NADH production is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the IMPDH enzyme activity (IC50) is calculated.
V. Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Multifaceted mechanism of action of Ribavirin.
Caption: Workflow of common in vitro antiviral assays.
VI. Conclusion and Future Directions
This guide highlights the significant disparity in the available antiviral data between ribavirin and this compound. Ribavirin is a well-established antiviral with a broad spectrum of activity and multiple, well-defined mechanisms of action. In stark contrast, there is a notable lack of published data on the specific antiviral properties of this compound against human or animal viruses.
The preliminary findings of antiviral activity in other alkaloids from Thermopsis lanceolata against plant viruses suggest that further investigation into the antiviral potential of this compound is warranted. Future research should focus on:
-
Broad-spectrum screening: Evaluating the in vitro antiviral activity of purified this compound against a diverse panel of human and animal viruses.
-
Quantitative analysis: Determining the EC50, IC50, and CC50 (50% cytotoxic concentration) values to establish its potency and therapeutic index.
-
Mechanism of action studies: Investigating the molecular targets and pathways through which this compound may exert its antiviral effects.
A direct, data-driven comparison with established antivirals like ribavirin will only be possible once such fundamental studies on this compound are conducted. This will be essential to determine its potential as a novel antiviral therapeutic agent.
References
- 1. Thermlanseedlines A-G, seven thermopsine-based alkaloids with antiviral and insecticidal activities from the seeds of Thermopsis lanceolata R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two new cytisine-type alkaloids from the seeds of Thermopsis lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo | MDPI [mdpi.com]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. pblassaysci.com [pblassaysci.com]
- 12. benchchem.com [benchchem.com]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. asm.org [asm.org]
- 19. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 26. abcam.cn [abcam.cn]
- 27. pnas.org [pnas.org]
- 28. bmrservice.com [bmrservice.com]
No Evidence of (+)-Thermopsine Activity in Kinase Inhibitor Screens Found in Publicly Available Data
A comprehensive review of scientific literature and publicly accessible databases reveals a lack of evidence for the screening or characterization of (+)-Thermopsine as a kinase inhibitor. Consequently, a detailed comparison guide on its cross-reactivity and specificity in this context cannot be compiled at this time.
For researchers, scientists, and drug development professionals investigating novel kinase inhibitors, the initial step of identifying compounds with potential activity is critical. While the natural product this compound, a quinolizidine (B1214090) alkaloid, has been studied for other biological activities, there is no readily available data to suggest it has been evaluated in kinase inhibitor screening assays. This absence of foundational data prevents any objective comparison with other alternative kinase inhibitors.
Our extensive search for information pertaining to the kinase inhibitor profile of this compound across various scientific search engines and databases yielded no results on its performance in kinase assays, such as IC50 or Ki values. The existing literature on this compound primarily focuses on its synthesis and its potential as an antiviral or antibacterial agent. For instance, some studies have explored the inhibitory effects of thermopsine (B1682252) derivatives on viral polymerases, which are functionally distinct from kinases.
Without primary experimental data, it is not possible to generate the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to this compound's interaction with the human kinome.
Therefore, any consideration of this compound for kinase inhibitor research would require initial in vitro screening against a broad panel of kinases to first establish any potential activity. Should such data become publicly available in the future, a comparative analysis as requested would be feasible. Researchers interested in this molecule for kinase inhibition are encouraged to perform these initial exploratory studies.
A Comparative Analysis of the Biological Effects of (+)-Thermopsine and its Stereoisomer Anagyrine
For Immediate Release
This guide provides a comparative analysis of the known in vitro biological effects of the quinolizidine (B1214090) alkaloids (+)-Thermopsine and its stereoisomer, anagyrine (B1206953). This document is intended for researchers, scientists, and professionals in drug development interested in the pharmacological and toxicological profiles of these natural compounds. While a direct comparative study on the cytotoxicity of these two stereoisomers is not currently available in published literature, this guide consolidates the existing data on their individual biological activities in cellular models and outlines a standard protocol for future comparative cytotoxicity studies.
Introduction to this compound and Anagyrine
This compound and anagyrine are stereoisomers of a tetracyclic quinolizidine alkaloid found in various plant species, particularly within the Lupinus (lupine) and Thermopsis genera. Despite their identical chemical formula and connectivity, their different spatial arrangement of atoms leads to distinct biological activities. Anagyrine is notably recognized for its teratogenic effects in livestock, a toxicity that has been linked to its interaction with specific cellular receptors.[1][2] The in vitro biological activity of this compound, however, is less characterized in publicly available research.
Comparative Biological Activity Data
To date, quantitative in vitro data primarily exists for anagyrine, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Anagyrine acts as a partial agonist and a desensitizer of these receptors, which is believed to be the mechanism behind its teratogenic effects by inhibiting fetal movement.[3] In contrast, there is a notable absence of published in vitro cytotoxicity data, such as IC50 values, for this compound.
The following table summarizes the available quantitative data for anagyrine's activity on two different cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Anagyrine | SH-SY5Y | nAChR Activation | EC50 (Half-maximal effective concentration) | 4.2 | [3] |
| Anagyrine | TE-671 | nAChR Activation | EC50 (Half-maximal effective concentration) | 231 | [3] |
| Anagyrine | SH-SY5Y | nAChR Desensitization | DC50 (Half-maximal desensitizing concentration) | 6.9 | [3] |
| Anagyrine | TE-671 | nAChR Desensitization | DC50 (Half-maximal desensitizing concentration) | 139 | [3] |
| This compound | - | - | IC50 (Half-maximal inhibitory concentration) | No data available | - |
Proposed Mechanism of Action for Anagyrine
Anagyrine's primary toxic effect, teratogenicity, is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). By acting as a partial agonist, it initially stimulates these receptors, but more critically, it leads to their desensitization.[3] In a developing fetus, the proper function of nAChRs at the neuromuscular junction is essential for muscle contraction and movement. Persistent desensitization of these receptors by anagyrine leads to reduced fetal movement, which can result in congenital deformities.[1][2]
Standardized Experimental Protocol for Comparative Cytotoxicity Analysis (MTT Assay)
To facilitate future direct comparative analysis of this compound and anagyrine, a standard protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and anagyrine on a selected cell line (e.g., HepG2, SH-SY5Y, or other relevant cell types).
Materials:
-
This compound and Anagyrine stock solutions (dissolved in a suitable solvent like DMSO)
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and anagyrine in complete culture medium. Remove the existing medium from the wells and add the diluted compounds. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value for each compound.
Conclusion
The available scientific literature indicates a significant knowledge gap regarding the in vitro cytotoxicity of this compound. In contrast, its stereoisomer, anagyrine, has been studied for its biological effects on cellular receptor function, which is linked to its known teratogenicity. The provided data for anagyrine's interaction with nicotinic acetylcholine receptors offers a starting point for further investigation into its cellular effects.
To enable a direct and meaningful comparison of the cytotoxic potential of these two stereoisomers, further research employing standardized in vitro assays, such as the MTT assay protocol outlined in this guide, is essential. Such studies would provide valuable data for the risk assessment and potential therapeutic development of these and related quinolizidine alkaloids. Researchers are encouraged to utilize the provided methodologies to contribute to a more comprehensive understanding of the structure-activity relationships of these compounds.
References
Validating the Bioactivity of (+)-Thermopsine: A Comparative Guide with Cytisine as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
(+)-Thermopsine is a quinolizidine (B1214090) alkaloid whose bioactivity is not yet extensively characterized. Structurally related compounds, such as cytisine (B100878), are known to act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), playing a crucial role in neurotransmission. This guide provides a framework for validating the bioactivity of this compound, using the well-characterized nAChR partial agonist, cytisine, as a positive control. The following sections detail the experimental protocols and data presentation necessary for a comprehensive comparison.
Comparative Bioactivity Data
To validate the bioactivity of this compound, its effects on nAChRs should be quantified and compared to a known agonist like cytisine. The following tables present established data for cytisine and provide a template for presenting experimental findings for this compound. The primary target for comparison is the α4β2 nAChR subtype, which is significantly involved in nicotine (B1678760) addiction and is a known target of cytisine.[1][2]
Table 1: Nicotinic Acetylcholine Receptor Binding Affinity
This table compares the binding affinity (Ki) of the compounds to the α4β2 nAChR. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Cytisine (Positive Control) | human α4β2 | 0.06 - 0.17[3] |
| This compound | human α4β2 | Experimental Data |
Table 2: Functional Activity at Nicotinic Acetylcholine Receptors
This table outlines the functional potency (EC50) and efficacy of the compounds in activating α4β2 nAChRs. EC50 is the concentration required to elicit a half-maximal response, with a lower value indicating higher potency. Efficacy is the maximal response induced by the compound relative to the endogenous agonist, acetylcholine (ACh).
| Compound | Receptor Subtype | EC50 (µM) | Efficacy (% of ACh max response) |
| Cytisine (Positive Control) | human α4β2 | ~1.0[3] | ~15%[4] |
| This compound | human α4β2 | Experimental Data | Experimental Data |
Experimental Protocols
To obtain the comparative data for this compound, the following key experiments are recommended.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to specific nAChR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α4β2 nAChR.
Materials:
-
Cell membranes expressing human α4β2 nAChRs.
-
Radioligand, e.g., [3H]-cytisine or [3H]-epibatidine.
-
This compound and unlabeled cytisine.
-
Assay buffer and scintillation fluid.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or cytisine).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ability of this compound to activate nAChR ion channels.
Objective: To determine the EC50 and efficacy of this compound at α4β2 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
This compound, cytisine, and acetylcholine (ACh).
Procedure:
-
Inject Xenopus oocytes with cRNA for the α4 and β2 subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound (this compound or cytisine) to the oocyte via the perfusion system.
-
Record the inward current generated by the activation of the nAChRs.
-
Construct a concentration-response curve by plotting the peak current response against the agonist concentration.
-
Determine the EC50 and maximal efficacy from the curve. Efficacy is expressed as a percentage of the maximal current induced by a saturating concentration of ACh.[5]
Intracellular Calcium Imaging Assay
This assay provides another measure of nAChR activation by detecting the influx of calcium upon channel opening.
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
A cell line stably expressing the human α4β2 nAChR (e.g., SH-SY5Y or transfected HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and cytisine.
-
A fluorescence microscope or plate reader equipped for live-cell imaging.
Procedure:
-
Culture the cells on glass-bottom dishes or microplates.
-
Load the cells with the calcium-sensitive dye.
-
Acquire a baseline fluorescence reading.
-
Apply the test compound (this compound or cytisine) and continuously record the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the rise in [Ca2+]i.
-
Analyze the data to determine the concentration-response relationship and EC50 value.
Visualizing Pathways and Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like this compound or cytisine leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx results in depolarization of the cell membrane and an increase in intracellular calcium, which in turn triggers various downstream signaling cascades.[6][7]
Caption: Agonist-induced activation of nAChR signaling pathway.
Experimental Workflow for Bioactivity Validation
The following workflow outlines the sequential steps for characterizing the bioactivity of this compound.
Caption: Workflow for validating this compound bioactivity.
References
- 1. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]
- 2. CC4, a dimer of cytisine, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of In Vitro Results for (+)-Thermopsine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of (+)-Thermopsine and its alternatives, with a focus on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and potential anti-inflammatory and cytotoxic effects. Due to the limited availability of specific in vitro data for this compound in publicly accessible literature, this guide leverages data from structurally related quinolizidine (B1214090) alkaloids and established nAChR modulators to provide a comparative framework.
Data Presentation: A Comparative Analysis of In Vitro Activities
The following tables summarize the available in vitro data for this compound and selected alternatives known to modulate nicotinic acetylcholine receptors.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | Receptor Subtype | Test System | Kᵢ (nM) | Reference |
| This compound | Not Reported | Not Reported | Data Not Available | |
| Varenicline | α4β2 | Human | 0.4 | [1] |
| α7 | Human | 125 | [1] | |
| Cytisine | α4β2 | Human | Data Not Available | |
| α1-containing | Torpedo electroplax membrane | 430 | [1] | |
| Galantamine | Not Reported | Not Reported | Data Not Available |
Table 2: Functional Activity at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Test System | Activity | EC₅₀/IC₅₀ (µM) | Reference |
| This compound | Not Reported | Not Reported | Data Not Available | Data Not Available | |
| Varenicline | α4β2 | Xenopus laevis oocytes | Partial Agonist | Data Not Available | |
| α7 | Xenopus laevis oocytes | Full Agonist | 1.1 - 55 | ||
| Cytisine | α4β2 | Xenopus laevis oocytes | Partial Agonist | Data Not Available | |
| Galantamine | Not Reported | Not Reported | Allosteric Modulator | Data Not Available |
Table 3: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line/System | Endpoint | IC₅₀ (µg/mL) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Data Not Available | |
| Galantamine | LPS-induced inflammation | Murine microglia (BV-2) | Inhibition of NF-κB p65 | Data Not Available | [2] |
| LPS-induced inflammation | Human macrophages | Inhibition of TNF-α, IL-1β, IL-6 release | Dose-dependent inhibition | [2] |
Table 4: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound | Not Reported | Not Reported | Data Not Available | |
| Alkaloids from Thermopsis lanceolata | Aphis fabae (insect) | Insecticidal Assay | LC₅₀ = 43.15 and 46.47 mg/L | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the statistical validation and comparison of in vitro results.
Radioligand Binding Assay for nAChR Affinity
This assay determines the binding affinity of a compound to a specific receptor subtype.
-
Membrane Preparation: Membranes from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Varenicline).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]
Two-Electrode Voltage Clamp (TEVC) for nAChR Functional Activity
This electrophysiological technique measures the functional properties of ion channels, such as nAChRs, expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits.
-
Electrophysiological Recording: After a few days of expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Data Acquisition: The resulting ion flow through the nAChR channels is recorded as an electrical current.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy of the compound.
In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)
This assay evaluates the potential of a compound to reduce the production of pro-inflammatory cytokines.
-
Cell Culture: Macrophages (e.g., RAW 264.7 or primary human macrophages) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Galantamine) for a specific period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the cytokine production, is calculated.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its alternatives.
Workflow for determining nAChR binding affinity.
Simplified nAChR signaling cascade.
The α7 nAChR-mediated anti-inflammatory pathway.
References
- 1. Actions of quinolizidine alkaloids on Periplaneta americana nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of neuronal nicotinic receptor by quinolizidine alkaloids causes neuroprotection on a cellular Alzheimer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new cytisine-type alkaloids from the seeds of Thermopsis lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural (+)-Thermopsine for Researchers
For Immediate Release
(+)-Thermopsine, a quinolizidine (B1214090) alkaloid, has garnered interest for its potential therapeutic applications, including antiviral and insecticidal properties. This guide aims to assist researchers in making informed decisions regarding the selection of either synthetically derived or naturally sourced this compound for their studies.
Data Presentation: A Comparative Overview
The primary distinction between synthetic and natural this compound lies in their origin, which in turn influences their purity profile and the presence of other related compounds.
| Parameter | Synthetic this compound | Natural this compound |
| Source | Chemical Synthesis | Extraction from plants of the Thermopsis or Sophora genera |
| Purity | High purity achievable (>98%) with well-defined and consistent impurity profiles. | Purity can be high but may vary. Extracts often contain a mixture of related alkaloids. |
| Potential Impurities | Trace amounts of reagents, catalysts, and by-products from the synthesis process. | Other co-extracted alkaloids (e.g., cytisine, anagyrine), residual solvents, and plant-derived substances. |
| Scalability | Potentially high scalability, offering a consistent and reliable supply for large-scale studies and development. | Supply can be limited by plant availability, geographical location, and harvest time, leading to potential inconsistencies. |
| Structural Modification | Readily amenable to structural modification to create novel analogs with potentially enhanced efficacy or altered pharmacological profiles. | Modification is possible but often requires initial extraction and purification, followed by semi-synthetic steps. |
| Synergistic Effects | The pure compound allows for the study of its specific biological activity without confounding variables. | The presence of other alkaloids in natural extracts could lead to synergistic or antagonistic effects, which may be beneficial or detrimental depending on the application.[1] |
Biological Efficacy: What the Data Suggests
Studies on natural extracts containing this compound have indicated notable biological activities. It is important to note that these activities are often attributed to the entire extract, which may contain a variety of alkaloids.
| Biological Activity | Source of this compound | Key Findings |
| Antiviral Activity | Natural (from Sophora velutina) | Thermopsine has reported antiviral activities. |
| Insecticidal Activity | Natural (from Thermopsis lanceolata) | Alkaloids from Thermopsis lanceolata, including thermopsine, have demonstrated insecticidal properties. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's efficacy. Below are representative protocols for the extraction of natural this compound and for assessing its antiviral activity.
Protocol 1: Extraction of this compound from Thermopsis lanceolata
Objective: To extract and purify this compound from the dried aerial parts of Thermopsis lanceolata.
Materials:
-
Dried and powdered Thermopsis lanceolata plant material
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Maceration: Soak the powdered plant material in methanol for 48-72 hours at room temperature.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2% HCl.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.
-
Make the aqueous layer basic (pH 9-10) with NaOH.
-
Extract the liberated alkaloids with dichloromethane.
-
-
Purification:
-
Concentrate the dichloromethane extract to obtain the total crude alkaloids.
-
Subject the crude alkaloid mixture to silica gel column chromatography.
-
Elute with a gradient of dichloromethane and methanol to separate the individual alkaloids.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and isolate this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing with a reference standard.
Protocol 2: In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the antiviral efficacy of this compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques. Allow the virus to adsorb for 1-2 hours.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells. Add culture medium containing various concentrations of this compound. A no-drug control and a positive control (a known antiviral drug) should be included.
-
Overlay: After a short incubation with the compound, remove the medium and overlay the cells with a mixture of culture medium and agarose or methylcellulose to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days).
-
Staining and Plaque Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Source: Biosynthesis of Quinolizidine Alkaloids
The following diagram illustrates the general biosynthetic pathway of quinolizidine alkaloids, the class of compounds to which this compound belongs. This pathway highlights the natural origin of these molecules from the amino acid lysine.
References
Orthogonal Assays to Confirm the Biological Activity of (+)-Thermopsine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the biological activity of the novel compound (+)-Thermopsine, a putative nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. To rigorously characterize its pharmacological profile, a series of orthogonal assays are presented. These assays measure distinct aspects of nAChR activation, from direct ion channel gating to downstream cellular signaling events. By employing these diverse methodologies, researchers can build a comprehensive and robust understanding of this compound's mechanism of action.
This guide outlines three key orthogonal assays:
-
Electrophysiology (Patch-Clamp): Directly measures the ion flux through nAChRs upon agonist binding, providing information on receptor potency and efficacy.
-
Calcium Imaging: Monitors intracellular calcium transients, a key second messenger in nAChR signaling, offering insights into cellular activation.
-
Dopamine (B1211576) Release Assay: Quantifies the release of dopamine from neuronal cells, a downstream physiological consequence of nAChR activation in specific brain regions.
The performance of this compound in these assays is hypothetically compared with well-characterized nAChR agonists: Nicotine (B1678760), Cytisine (B100878), and Epibatidine. This comparative approach allows for the contextualization of this compound's activity within the broader landscape of known nicotinic ligands.
Data Presentation: Comparative Agonist Activity at nAChRs
The following tables summarize hypothetical quantitative data for this compound alongside experimental data for known nAChR agonists across the three orthogonal assays.
Table 1: Electrophysiological Profile of nAChR Agonists
| Compound | Receptor Subtype | EC₅₀ (µM) | Maximal Response (% of Acetylcholine) | Reference |
| This compound | α4β2 | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Nicotine | α4β2 | 1.2 | 85 | [1] |
| Cytisine | α4β2 | 0.8 | 46 | [1] |
| Epibatidine | α4β2 | 0.002 | 110 | [2] |
| This compound | α7 | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Nicotine | α7 | 15 | 95 | [2] |
| Cytisine | α7 | >100 | <10 | [1] |
| Epibatidine | α7 | 0.2 | 100 | [2] |
Table 2: Calcium Imaging Profile of nAChR Agonists
| Compound | Cell Line (Receptor) | EC₅₀ (µM) | Maximal Fluorescence Increase (%) | Reference |
| This compound | SH-SY5Y (α7) | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Nicotine | SH-SY5Y (α7) | 18 | 150 | [3] |
| Cytisine | HEK293 (α4β2) | 1.5 | 46 | [1] |
| Epibatidine | SH-SY5Y (α4β2/α7) | 0.01 | 250 | [3] |
Table 3: Dopamine Release Profile of nAChR Agonists
| Compound | Brain Region/Cell Line | EC₅₀ (µM) for Dopamine Release | Maximal Release (% of K⁺-evoked) | Reference |
| This compound | Striatal Synaptosomes | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Nicotine | Striatal Slices | 1.5 | 180 | [4] |
| Cytisine | PC12 cells | 2.5 | 120 | [4] |
| Epibatidine | Striatal Slices | 0.005 | 220 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure agonist-induced currents in mammalian cells expressing specific nAChR subtypes.[6]
Materials:
-
HEK293 or CHO cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Patch pipettes (2-5 MΩ resistance).
-
Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.5 GTP-Na, pH 7.3 with KOH.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Agonist stock solutions (e.g., this compound, Nicotine, Cytisine, Epibatidine) prepared in external solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture cells expressing the target nAChR subtype on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with a patch pipette filled with internal solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply agonist-containing solutions for a defined duration using a rapid perfusion system.
-
Record the inward current elicited by the agonist.
-
Wash out the agonist with external solution to allow the current to return to baseline.
-
Repeat agonist application at varying concentrations to generate a dose-response curve.
-
Analyze the data to determine EC₅₀ and maximal response for each compound.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to nAChR activation using a fluorescent calcium indicator.[3][7][8]
Materials:
-
SH-SY5Y or other suitable neuroblastoma cell line endogenously or exogenously expressing nAChRs.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist stock solutions prepared in HBSS.
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
Procedure:
-
Seed cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of the agonist to the wells.
-
Immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline (ΔF/F₀) to determine EC₅₀ and maximal response.
Dopamine Release Assay
This protocol quantifies the release of dopamine from PC12 cells, a model system for studying catecholamine release, in response to nAChR stimulation.[4][9][10]
Materials:
-
PC12 cells.
-
Nerve Growth Factor (NGF).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Luminol-based dopamine detection kit.
-
Agonist stock solutions prepared in KRH buffer.
-
Luminometer.
Procedure:
-
Culture PC12 cells in collagen-coated plates. Differentiate the cells by treating with NGF for 48-72 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the luminol-based detection reagent for 10 minutes.
-
Add varying concentrations of the agonist to the cells.
-
Immediately measure the chemiluminescent signal using a luminometer. The signal is proportional to the amount of dopamine released.
-
Generate dose-response curves to determine the EC₅₀ and maximal dopamine release for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: nAChR agonist-induced signaling cascade.
Caption: Electrophysiology experimental workflow.
Caption: Calcium imaging experimental workflow.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
Benchmarking the Antibacterial Spectrum of Quinolizidine Alkaloids Against Common Antibiotics
A Comparative Analysis of Matrine, Ciprofloxacin, and Penicillin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific antibacterial data for (+)-Thermopsine, this guide utilizes Matrine, a structurally related quinolizidine (B1214090) alkaloid with documented antibacterial properties, as a representative compound for comparative analysis. All data presented herein is for informational and comparative purposes only and should be verified through independent laboratory testing.
This guide provides a comparative analysis of the antibacterial spectrum of the quinolizidine alkaloid Matrine against two widely used antibiotics: the broad-spectrum fluoroquinolone, Ciprofloxacin, and the narrow-spectrum β-lactam, Penicillin. The data is presented to offer researchers and drug development professionals a baseline understanding of the potential antibacterial efficacy of this class of natural compounds relative to established therapeutic agents. The information is compiled from publicly available research data.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.
The following table summarizes the MIC values of Matrine, Ciprofloxacin, and Penicillin against a panel of common Gram-positive and Gram-negative bacteria.
| Bacterial Species | Gram Stain | Matrine MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 12,500[1] | 0.12 - 0.5[2] | ≤0.125 (susceptible) to >8 (resistant) |
| Escherichia coli | Gram-negative | ≥5,120[1] | ≤0.06 (susceptible) to >8 (resistant) | High intrinsic resistance |
| Pseudomonas aeruginosa | Gram-negative | Data not available | 0.12 - 1[3] | High intrinsic resistance |
| Bacillus subtilis | Gram-positive | 10,670[1] | 0.125[4] | 0.004 - 0.016[5] |
Interpretation of Data:
The presented data indicates that Matrine exhibits some antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent against the Gram-negative bacterium Escherichia coli. However, the MIC values for Matrine are significantly higher than those of Ciprofloxacin and Penicillin against susceptible strains, suggesting a much lower potency.
Ciprofloxacin demonstrates a broad spectrum of activity, with low MIC values against both Gram-positive and Gram-negative bacteria. Penicillin shows potent activity against susceptible Gram-positive bacteria but is largely ineffective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa due to intrinsic resistance mechanisms.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the test compound (e.g., Matrine) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) cultured on appropriate agar (B569324) plates.
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium for the bacterial strains being tested.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.
-
Antibiotic Controls: Prepare stock solutions of reference antibiotics (e.g., Ciprofloxacin, Penicillin).
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Repeat the serial dilutions for the antibiotic controls in separate rows.
-
Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.
4. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow of the broth microdilution method for MIC determination.
References
- 1. Matrine Restores Colistin Efficacy Against mcr-1-Carrying Escherichia coli [mdpi.com]
- 2. Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of oxyresveratrol against methicillin-resistant Staphylococcus aureus and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Thermopsine: A Procedural Guide
For researchers, scientists, and drug development professionals handling (+)-Thermopsine, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans to manage this compound waste effectively and in accordance with safety regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as hazardous, with the following potential effects:
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Chronic Health Effects: Suspected of causing cancer and may damage fertility or the unborn child.[2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.[3][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4] |
| Respiratory Protection | Use a certified respirator if dust or aerosols are generated.[4] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Users should avoid breathing dust and ensure thorough hand washing after handling.[2] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[2]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains. Cover drains if necessary.
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by water.
-
Waste Disposal: All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.
III. This compound Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to adhere to all local, regional, and national regulations governing chemical waste.[2][3][4][5] Under no circumstances should this compound be disposed of down the drain.
Step-by-Step Disposal Workflow:
-
Waste Segregation: Collect all this compound waste, including unused product, contaminated labware (pipette tips, vials, etc.), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." The label should also indicate the associated hazards (e.g., Toxic, Irritant).
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
Institutional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your local regulatory requirements.
References
Essential Safety and Operational Guide for Handling (+)-Thermopsine
For researchers, scientists, and drug development professionals, the safe handling of biologically active compounds like (+)-Thermopsine is of paramount importance. As a quinolizidine (B1214090) alkaloid, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation. Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles | Double-gloving with nitrile gloves | Full-length laboratory coat | N95 or higher-rated respirator in a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Full-length laboratory coat | Chemical fume hood |
| In-Use (e.g., cell culture, assays) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Standard well-ventilated laboratory or biosafety cabinet |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat | Well-ventilated area; fume hood if handling volatile waste |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator |
Operational Plan: Preparation of a this compound Stock Solution
This section provides a step-by-step protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This is a common procedure in a drug discovery or biomedical research setting.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Don the appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
Clean the work surface of the fume hood and the analytical balance with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 244.33 g/mol ), you would weigh 0.2443 mg.
-
Record the exact weight.
-
-
Solubilization:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but ensure the compound's stability at elevated temperatures is known.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and labeled storage box.
-
-
Cleanup:
-
Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work area in the fume hood and the analytical balance with an appropriate cleaning agent.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
Waste Streams and Disposal Procedures:
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated weighing paper, pipette tips, gloves, bench paper, and any residual solid this compound. | Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused stock solutions, experimental solutions containing this compound, and the first rinse of contaminated glassware. | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Needles, syringes, or any other sharps that have come into contact with this compound. | Dispose of immediately in a designated, puncture-proof sharps container for hazardous chemical waste. |
| Contaminated Glassware | Beakers, flasks, and other reusable glassware. | Rinse with a small amount of an appropriate organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste. Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institution's EHS guidelines. |
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal contractor with all available information about the compound, including a Safety Data Sheet (SDS) if available.
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.
Visualization of the Handling Workflow
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
